[1] Executive Summary (4-Methoxyphenoxy)acetyl chloride (CAS 42082-29-1) is a specialized acyl chloride intermediate used primarily in medicinal chemistry and agrochemical synthesis.[1] It serves as a critical electrophi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(4-Methoxyphenoxy)acetyl chloride (CAS 42082-29-1) is a specialized acyl chloride intermediate used primarily in medicinal chemistry and agrochemical synthesis.[1] It serves as a critical electrophilic building block for introducing the (4-methoxyphenoxy)methyl motif into target molecules. This structural unit is a pharmacophore often associated with PPAR agonists (fibrates), auxin-like herbicides, and specific kinase inhibitors where the methoxy-substituted phenyl ring provides essential hydrophobic interactions.
Due to the high reactivity of the acyl chloride functionality, this reagent requires strict anhydrous handling conditions. This guide details its physicochemical properties, synthesis protocols, reaction mechanisms, and applications in drug discovery.
Low-melting solid or viscous liquid (dependent on purity/temperature)
Boiling Point
Predicted ~140–150 °C at reduced pressure (e.g., 10 mmHg)
Solubility
Soluble in DCM, THF, Toluene, Chloroform; Decomposes in Water/Alcohols
Reactivity
Highly moisture-sensitive; hydrolyzes to parent acid and HCl
| Storage | Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C |
Part 2: Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of (4-Methoxyphenoxy)acetyl chloride is achieved through the chlorination of (4-methoxyphenoxy)acetic acid . The most reliable method utilizes thionyl chloride (
) due to the gaseous nature of the byproducts ( and ), which simplifies purification.
Reaction Scheme
The transformation proceeds via the conversion of the carboxylic acid hydroxyl group into a good leaving group (chlorosulfite), followed by nucleophilic attack by chloride.
Figure 1: Synthesis pathway via Thionyl Chloride chlorination.
Experimental Protocol (Standardized)
Objective: Synthesis of 10 mmol of (4-Methoxyphenoxy)acetyl chloride.
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube or nitrogen inlet.
Charging: Add (4-methoxyphenoxy)acetic acid (1.82 g, 10 mmol) to the flask.
Reagent Addition: Carefully add thionyl chloride (2.2 mL, ~30 mmol) in one portion. Note: A solvent like toluene or DCM can be used if the starting material is not soluble, but neat SOCl2 is often preferred for speed.
Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–3 hours. Evolution of HCl and SO2 gas will be observed.[6]
Completion: The reaction is complete when gas evolution ceases and the solution becomes clear.
Work-up:
Cool the reaction mixture to room temperature.
Remove excess thionyl chloride under reduced pressure (rotary evaporator) using a trap to neutralize acidic vapors.
Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace thionyl chloride.
Yield: The resulting residue is the crude acid chloride, typically used directly in the next step without further purification to prevent hydrolysis.
Part 3: Reactivity & Mechanism
This compound acts as a "hard" electrophile at the carbonyl carbon. Its primary utility lies in Nucleophilic Acyl Substitution , where it reacts with nucleophiles (amines, alcohols, thiols) to form stable derivatives.
Mechanism: Acylation of an Amine
When reacting with a primary amine (to form an amide), the reaction follows an addition-elimination pathway.
Figure 2: Nucleophilic Acyl Substitution mechanism for amide formation.
Key Considerations:
Base Requirement: A non-nucleophilic base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing side reactions with acid-sensitive groups.
Schotten-Baumann Conditions: For aqueous-compatible nucleophiles, a biphasic system (DCM/Water) with inorganic base (
or ) can be used, though hydrolysis of the acid chloride is a competing side reaction.
Part 4: Applications in Drug Discovery[7][8]
(4-Methoxyphenoxy)acetyl chloride is a versatile reagent used to construct libraries of bioactive molecules.
1. PPAR Agonist Development
The phenoxyacetic acid scaffold is a privileged structure in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, used to treat dyslipidemia and metabolic disorders.
Role: The acid chloride allows the attachment of the "tail" region of the fibrate-like molecule to various "head" groups (often heterocycles or polar moieties).
Example: Synthesis of dual PPAR
agonists often involves coupling this fragment to oxazole or thiazole linkers.
2. Synthesis of Heterocycles
It serves as a precursor for heterocycle formation via hydrazides.
Pathway: Acid Chloride + Hydrazine
Hydrazide Cyclization (with or Lawesson's reagent) 1,3,4-Oxadiazole or Thiadiazole .
These heterocycles are common bioisosteres for amide bonds in kinase inhibitors.
3. Agrochemicals (Auxin Mimics)
Phenoxyacetic acid derivatives are historically significant as auxin-mimicking herbicides. While the 2,4-D (dichloro) variants are more common commercially, the 4-methoxy variants are used in Structure-Activity Relationship (SAR) studies to tune selectivity and reduce phytotoxicity in non-target species.
Part 5: Handling & Safety
Hazard Classification (GHS)
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).
Safety Protocols
Moisture Control: The compound reacts violently with water to release HCl gas. All glassware must be flame-dried.
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly inside a fume hood.
Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime, then sweep up into a chemical waste container.
Storage: Store in a tightly sealed container under inert gas (Argon) at 4°C. If the liquid turns dark or cloudy, check for hydrolysis (formation of white solid acid).
References
Gould, T. J., Balestra, M., Wittman, M. D., Gary, J. A., Rossano, L. T., & Kallmerten, J. (1987).[7] Stereocontrolled synthesis of highly oxygenated acyclic systems via the enolate Claisen rearrangement of O-protected allylic glycolates.[8][9] The Journal of Organic Chemistry, 52(17), 3889–3901.
Context: Primary literature citing the synthesis and usage of CAS 42082-29-1 as a key intermedi
Context: Verification of CAS number and commercial availability.[5]
Context: General safety handling for phenoxyacetyl chloride deriv
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Context: Standard protocols for thionyl chloride mediated conversion of carboxylic acids to acid chlorides.[6]
The following technical guide provides an in-depth analysis of (4-Methoxyphenoxy)acetyl chloride, focusing on its molecular characteristics, synthetic pathways, and utility in pharmaceutical development. Synonyms: 2-(4-M...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (4-Methoxyphenoxy)acetyl chloride, focusing on its molecular characteristics, synthetic pathways, and utility in pharmaceutical development.
Synonyms: 2-(4-Methoxyphenoxy)acetyl chloride; p-Methoxyphenoxyacetyl chloride
CAS Registry Number: 42082-29-1[1][2]
Physicochemical Characterization
The molecular weight of (4-Methoxyphenoxy)acetyl chloride is a critical parameter for stoichiometric calculations in organic synthesis.[2] Unlike simple aliphatic chlorides, the aromatic ether linkage introduces specific electronic effects that influence both mass and reactivity.
Molecular Weight Analysis
Isotope
Atomic Mass (Da)
Count
Contribution (Da)
Carbon (¹²C)
12.011
9
108.099
Hydrogen (¹H)
1.008
9
9.072
Chlorine (³⁵Cl)
35.453
1
35.453
Oxygen (¹⁶O)
15.999
3
47.997
Total MW
200.62 g/mol
Structural Formula:
Physical State: Typically a low-melting solid or viscous oil that is highly sensitive to moisture.[2]
Solubility: Soluble in aprotic organic solvents (Dichloromethane, THF, Toluene). Reacts violently with water and protic solvents.
Structural Significance
The compound consists of a p-methoxyphenyl group linked via an ether oxygen to an acetyl chloride moiety.[2]
The Ether Linkage: The phenoxy oxygen donates electron density into the aromatic ring (resonance effect), making the ring electron-rich.[2] However, the oxygen also exerts an inductive withdrawal on the adjacent methylene group.
The Acyl Chloride: This is the reactive warhead. The carbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols).
Synthesis & Production Pathways
The industrial and laboratory-scale preparation of (4-Methoxyphenoxy)acetyl chloride predominantly follows the nucleophilic acyl substitution of its parent carboxylic acid.[2]
The transformation proceeds via the formation of an activated chlorosulfite intermediate, followed by nucleophilic attack by chloride.
Figure 1: Conversion of carboxylic acid to acid chloride using thionyl chloride.[2]
Experimental Procedure (Standardized)
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line).
Loading: Charge the flask with 10.0 g (54.9 mmol) of (4-Methoxyphenoxy)acetic acid.
Solvent/Reagent: Add 30 mL of anhydrous toluene (optional, can run neat) and 8.0 mL (110 mmol) of Thionyl Chloride. Add 2 drops of dry DMF.
Reaction: Heat to reflux (approx. 75-80°C) for 2-3 hours. Evolution of HCl and SO₂ gas will be observed.
Work-up: Once gas evolution ceases, cool the mixture. Remove excess
and solvent under reduced pressure (rotary evaporator).
Purification: The residue is usually sufficiently pure for subsequent steps. If necessary, distill under high vacuum.
Reactivity & Pharmaceutical Applications
(4-Methoxyphenoxy)acetyl chloride serves as a versatile "linker" reagent in drug discovery.[2] It is primarily used to introduce the lipophilic p-methoxyphenoxy motif, which can improve the bioavailability of polar pharmacophores.[2]
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.
Tetrahedral Intermediate: Formation of a transient alkoxide.
Elimination: Reformation of the carbonyl double bond and expulsion of the chloride leaving group.[4]
Figure 2: Mechanistic pathway for the acylation of amines.[2]
Therapeutic Areas[2]
PPAR Agonists: Phenoxyacetic acid derivatives are structural analogs of fibrates (e.g., Clofibrate), used to regulate lipids. The acid chloride allows for the attachment of diverse heterocycles to test Structure-Activity Relationships (SAR).
Anticancer Agents: Recent studies utilize this moiety in the synthesis of thiopyrano[2,3-d]thiazoles.[5] The methoxy group provides a metabolic handle (O-demethylation) and hydrogen bond acceptor capability.[2]
Auxin Analogs: As a derivative of phenoxyacetic acid, this compound is used to synthesize plant growth regulators and herbicides, where the specific substitution pattern (4-methoxy) alters potency and selectivity compared to the 2,4-Dichlorophenoxy (2,4-D) class.[2]
Handling, Safety, and Storage
Signal Word: DANGER
Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).
Stability Protocol
Hydrolysis Risk: The compound reacts instantaneously with atmospheric moisture to regenerate the parent acid and hydrochloric acid fumes.
Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. Refrigeration (2-8°C) is recommended to retard decomposition.[2]
Emergency Workflow
Figure 3: Emergency response workflow for acid chloride spills.
References
Sigma-Aldrich. (2024).[6] 4-Chlorophenoxyacetyl chloride Product Specification. Link (Analogous compound data for physical properties).
Matrix Scientific. (2024).[6] (4-Methoxy-phenoxy)-acetyl chloride CAS 42082-29-1 Data Sheet. Link
PubChem. (2024). Compound Summary: 2-(4-Methoxyphenoxy)acetyl chloride.[2] National Library of Medicine. Link
Lesyk, R., et al. (2010). Synthesis and anticancer activity of novel thiopyrano[2,3-d]thiazoles. Anticancer Research. (Contextualizing the use of phenoxyacetyl chlorides in oncology).
BLD Pharm. (2024). 2-(4-Methoxyphenoxy)acetyl chloride MSDS. Link
(4-Methoxyphenoxy)acetyl Chloride: A Technical Guide for Advanced Synthesis
Introduction (4-Methoxyphenoxy)acetyl chloride, a key acyl chloride derivative, stands as a critical intermediate in the landscape of modern organic synthesis. Its bifunctional nature, incorporating a reactive acyl chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(4-Methoxyphenoxy)acetyl chloride, a key acyl chloride derivative, stands as a critical intermediate in the landscape of modern organic synthesis. Its bifunctional nature, incorporating a reactive acyl chloride moiety and a methoxy-substituted phenoxy ring, makes it an invaluable precursor for synthesizing a diverse range of complex molecules. This guide provides an in-depth exploration of its physical and chemical properties, synthesis protocols, and core reactivity, offering a technical resource for researchers and professionals in pharmaceutical development, agrochemicals, and materials science. The strategic placement of the electron-donating methoxy group on the phenoxy ring significantly influences the compound's reactivity and the properties of its downstream derivatives, a factor of considerable interest in rational drug design and molecular engineering.
Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is foundational to its effective use in synthesis. The properties of (4-Methoxyphenoxy)acetyl chloride and its common precursor, (4-methoxyphenoxy)acetic acid, are summarized below. While specific experimental data such as boiling and melting points for the acetyl chloride are not widely published, its identity is well-established through its molecular formula and mass.
Soluble in alcohol; limited solubility in water[4]
Core Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a cornerstone transformation in organic synthesis, elevating the electrophilicity of the carbonyl carbon and enabling a host of subsequent reactions. The most reliable and common method for preparing (4-Methoxyphenoxy)acetyl chloride is the reaction of (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]
Causality of Reagent Choice:
Thionyl Chloride (SOCl₂): This reagent is preferred for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[7] This facilitates their removal from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle and simplifying the purification process.
Catalytic DMF: DMF accelerates the reaction by forming a highly reactive Vilsmeier intermediate (an imidoyl chloride) with thionyl chloride.[9] This intermediate is more susceptible to nucleophilic attack by the carboxylic acid than thionyl chloride itself, thus lowering the activation energy of the reaction.
Synthesis Workflow Diagram
Caption: Synthesis of (4-Methoxyphenoxy)acetyl chloride.
Step-by-Step Experimental Protocol
Reaction Setup: In a two-necked round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon), add (4-methoxyphenoxy)acetic acid (1.0 eq). Equip the flask with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂).
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2.0 eq), either neat or dissolved in an inert anhydrous solvent like toluene or dichloromethane.[7][10]
Catalyst Introduction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) dropwise via syringe.[9] Effervescence should become vigorous. (CAUTION: Reaction is exothermic and evolves toxic gases).
Reaction Progression: Gently heat the mixture to reflux (typically 50-80°C, depending on the solvent) and stir until the evolution of gas ceases, indicating the reaction is complete (typically 1-3 hours).
Workup and Purification:
Cool the reaction mixture to room temperature.
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, co-evaporation with an inert, dry solvent like toluene can be performed two to three times.[9]
The resulting crude (4-Methoxyphenoxy)acetyl chloride can often be used directly in the next step. For higher purity, vacuum distillation can be employed.
Chemical Reactivity and Mechanistic Insights
As an acyl chloride, (4-Methoxyphenoxy)acetyl chloride is a highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the carbonyl oxygen and the adjacent chlorine atom, making it highly susceptible to nucleophilic attack.[6][11] This reactivity is the basis for its utility in synthesizing esters and amides, which are fundamental linkages in numerous pharmaceuticals and functional materials.
Nucleophilic Acyl Substitution: The Core Reaction
The primary mode of reactivity for (4-Methoxyphenoxy)acetyl chloride is nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism.[12][13]
Nucleophilic Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate.[14][15]
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).[12][16]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Key Reactions and Applications
Esterification: The reaction with alcohols is vigorous and produces the corresponding ester and hydrogen chloride gas.[6][17] This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a crucial role: it neutralizes the HCl byproduct, preventing it from protonating the alcohol nucleophile (which would deactivate it) and driving the reaction to completion.[5]
Amidation: Reaction with primary or secondary amines yields N-substituted amides.[5] Similar to esterification, two equivalents of the amine are often used—one as the nucleophile and the second to neutralize the HCl byproduct.
Hydrolysis: (4-Methoxyphenoxy)acetyl chloride reacts readily and violently with water to hydrolyze back to the parent (4-methoxyphenoxy)acetic acid and HCl.[5] This highlights the necessity of performing reactions under anhydrous (moisture-free) conditions.[18]
Safety, Handling, and Storage
(4-Methoxyphenoxy)acetyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
Hazards: It is classified as corrosive and will cause severe skin burns and eye damage upon contact.[19] Inhalation may cause respiratory irritation. The compound reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[18][19]
Handling: Always handle this reagent inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20] Ensure all glassware is thoroughly dried before use to prevent vigorous hydrolysis.
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and other incompatible substances like alcohols and bases.[21]
Conclusion
(4-Methoxyphenoxy)acetyl chloride is a potent and versatile reagent for acylation reactions. Its high reactivity, driven by the electronic nature of the acyl chloride functional group, allows for the efficient synthesis of esters, amides, and other carboxylic acid derivatives under relatively mild conditions. A thorough understanding of its physicochemical properties, coupled with meticulous adherence to anhydrous reaction conditions and safety protocols, is paramount for its successful application in the synthesis of complex target molecules in pharmaceutical and chemical research.
References
PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved February 3, 2026, from [Link]
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved February 3, 2026, from [Link]
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). 2-(4-Methylphenoxy)acetyl chloride. Retrieved February 3, 2026, from [Link]
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved February 3, 2026, from [Link]
Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved February 3, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 3, 2026, from [Link]
Chemguide. (n.d.). making esters. Retrieved February 3, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved February 3, 2026, from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenacyl chloride. Retrieved February 3, 2026, from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved February 3, 2026, from [Link]
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved February 3, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of Acetyl chloride, (2,4-dichlorophenoxy)- (CAS 774-74-3). Retrieved February 3, 2026, from [Link]
ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved February 3, 2026, from [Link]
Professor Dave Explains. (2017, March 8). Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides. Retrieved February 3, 2026, from [Link]
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved February 3, 2026, from [Link]
Google Patents. (n.d.). CN1611480A - Acetoxy acetyl chloride puritying method.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved February 3, 2026, from [Link]
Pearson+. (n.d.). Starting with acetyl chloride, what neutral nucleophile would you... Retrieved February 3, 2026, from [Link]
Organic Syntheses. (n.d.). 7-methoxyphthalide. Retrieved February 3, 2026, from [Link]
Chem Help ASAP. (2019, November 12). synthesis of esters from acid chlorides. Retrieved February 3, 2026, from [Link]
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved February 3, 2026, from [Link]
PubChem. (n.d.). (4-Ethylphenoxy)acetyl chloride. Retrieved February 3, 2026, from [Link]
NIST. (n.d.). Acetic acid, (4-methoxyphenoxy)-. Retrieved February 3, 2026, from [Link]
Unlocking the Phenoxyacetic Scaffold: Mechanisms and Applications of (4-Methoxyphenoxy)acetyl Derivatives
This guide details the technical specifications, synthetic utility, and pharmacological mechanisms of (4-Methoxyphenoxy)acetyl chloride and its bioactive derivatives. Executive Summary (4-Methoxyphenoxy)acetyl chloride i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthetic utility, and pharmacological mechanisms of (4-Methoxyphenoxy)acetyl chloride and its bioactive derivatives.
Executive Summary
(4-Methoxyphenoxy)acetyl chloride is a high-reactivity electrophilic intermediate used to install the (4-methoxyphenoxy)acetyl pharmacophore into target molecules. While the chloride itself is a transient synthetic reagent, its stable derivatives—amides, esters, and hydrazones—exhibit potent biological activities.
This scaffold acts as a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on the secondary moiety attached. Key mechanisms of action (MoA) for these derivatives include PPAR agonism (metabolic regulation), T1R3 antagonism (taste modulation), and microtubule/DNA synthesis inhibition (oncology).
Chemical Basis: The Reagent as a Warhead
The core utility of (4-Methoxyphenoxy)acetyl chloride lies in its ability to undergo rapid Nucleophilic Acyl Substitution . The electron-donating methoxy group at the para position of the phenoxy ring increases the electron density of the aromatic system, influencing the lipophilicity and binding affinity of the resulting derivatives without significantly deactivating the acyl chloride "warhead."
Synthetic Workflow (DOT Visualization)
The following diagram illustrates the divergence of the chloride into three primary bioactive classes.
Figure 1: Divergent synthesis pathways transforming the acyl chloride into bioactive pharmacophores.
Pharmacological Mechanisms of Action[1]
Mechanism A: PPAR Agonism (Metabolic Regulation)
Derivatives of phenoxyacetic acid are structural mimics of fatty acids. When the chloride is converted into esters or free acids (via hydrolysis/metabolism), the resulting (4-methoxyphenoxy)acetic acid moiety can bind to Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR
Interaction: The carboxylate headgroup (formed after ester cleavage) forms hydrogen bonds with the Tyr464 and Tyr314 residues in the PPAR ligand-binding domain (LBD). The 4-methoxyphenoxy tail occupies the hydrophobic pocket.
Effect: Ligand binding induces a conformational change that recruits the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in lipid catabolism (
Structurally similar to Lactisole , (4-methoxyphenoxy)acetyl derivatives act as negative allosteric modulators (NAMs) of the sweet taste receptor.
Target: T1R3 subunit of the T1R2/T1R3 heterodimer.
MoA: The compound binds to the transmembrane domain (TMD) of T1R3, stabilizing the receptor in an inactive conformation. This prevents the "Venus flytrap" domain from closing upon sugar binding, effectively suppressing sweet taste signals.
Mechanism C: Cytotoxicity via Tubulin/DNA Inhibition (Oncology)
Complex heterocyclic amides synthesized from this chloride (e.g., 1,3,4-thiadiazole or triazole derivatives) exhibit cytotoxicity against breast cancer lines (MCF-7).
MoA: These derivatives often function as Microtubule Destabilizers . The methoxyphenoxy moiety provides the necessary lipophilicity to penetrate the cell membrane, while the heterocyclic amide disrupts tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.
Experimental Protocols
Protocol 1: General Synthesis of Amide Derivatives
Objective: To synthesize N-substituted (4-methoxyphenoxy)acetamides for antimicrobial screening.
Preparation: Dissolve 1.0 eq of the target amine in anhydrous Dichloromethane (DCM) containing 1.2 eq of Triethylamine (TEA) as an acid scavenger.
Addition: Cool the solution to 0°C in an ice bath. Add 1.0 eq of (4-Methoxyphenoxy)acetyl chloride dropwise over 15 minutes to prevent thermal runaway.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO
, and finally brine.
Purification: Dry over anhydrous Na
SO, concentrate in vacuo, and recrystallize from ethanol.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: Validate the anticancer potential of the synthesized derivative.
Seeding: Seed MCF-7 cells (human breast adenocarcinoma) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO.
Treatment: Add the (4-methoxyphenoxy)acetyl derivative dissolved in DMSO at graded concentrations (0.1 – 100
M). Ensure final DMSO concentration < 0.1%.
Incubation: Incubate for 48 hours.
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours until purple formazan crystals form.
Quantification: Dissolve crystals in DMSO and measure absorbance at 570 nm. Calculate IC
relative to untreated controls.
Structural-Activity Relationship (SAR) Data
The following table summarizes how modifications to the (4-methoxyphenoxy)acetyl core influence biological targets.
Derivative Class
R-Group (Nucleophile)
Primary Target
Biological Outcome
Free Acid
-OH
PPAR / T1R3
Lipid lowering / Sweet taste suppression
Amide
-NH-Heterocycle (e.g., Thiazole)
Tubulin / DNA Gyrase
Anticancer / Antimicrobial
Hydrazone
=N-NH-Ar
Bacterial Membrane
Broad-spectrum antibiotic
Ester
-O-Alkyl
Auxin Receptors (TIR1)
Herbicidal (Plant growth regulation)
Pathway Visualization: PPAR Activation
The following diagram details the signaling cascade activated by the acid form of the derivative.
Figure 2: Mechanism of Action for PPAR-targeted derivatives regulating lipid metabolism.
References
Synthesis and Biological Profile of Phenoxyacetic Acid Derivatives. Jetir.org. Available at: [Link]
PPAR Agonists: Classification and Mechanism. Wikipedia. Available at: [Link]
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents. PubMed. Available at: [Link]
Antimicrobial action of compound 48/80 (Methoxy-phenethylamine derivatives). PubMed. Available at: [Link]
Chemo-Pharmacological Profiling of (4-Methoxyphenoxy)acetyl Chloride Derivatives
Synthesis, Bioactivity, and Molecular Mechanisms Executive Summary (4-Methoxyphenoxy)acetyl chloride serves as a critical electrophilic intermediate in the synthesis of bioactive phenoxyacetic acid derivatives. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Bioactivity, and Molecular Mechanisms
Executive Summary
(4-Methoxyphenoxy)acetyl chloride serves as a critical electrophilic intermediate in the synthesis of bioactive phenoxyacetic acid derivatives. While the acid chloride itself is a transient synthetic precursor, its downstream amides, hydrazides, and heterocyclized products constitute a pharmacophore class with significant therapeutic potential. This guide analyzes the structural utility of the p-methoxy substitution, which enhances lipophilicity and electron density, facilitating specific interactions with targets such as Cyclooxygenase-2 (COX-2) and bacterial cell wall enzymes.
Chemical Architecture & Synthetic Pathway
The biological efficacy of this class stems from the phenoxyacetic acid core , a scaffold shared by established NSAIDs (e.g., Diclofenac). The para-methoxy group acts as an electron-donating group (EDG), influencing the electronic environment of the aromatic ring and potentially improving the binding affinity in hydrophobic pockets of target enzymes.
1.1. Synthesis Workflow
The synthesis proceeds through a nucleophilic substitution followed by acyl chloride activation. The high reactivity of the acyl chloride allows for the rapid generation of diverse libraries (amides, esters, hydrazides).
Etherification: Reaction of 4-methoxyphenol with chloroacetic acid under basic conditions (NaOH) yields (4-methoxyphenoxy)acetic acid.
Activation: Chlorination of the acid using thionyl chloride (SOCl₂) or oxalyl chloride produces the acid chloride.
Visualizing the Synthetic Logic:
Figure 1: Divergent synthesis pathway starting from 4-methoxyphenol to bioactive derivatives.
Pharmacological Spectrum[1][2]
The derivatives generated from (4-methoxyphenoxy)acetyl chloride exhibit a "privileged structure" effect, allowing them to bind to multiple biological targets depending on the secondary substituent.
The primary application of these derivatives is in non-steroidal anti-inflammatory drug (NSAID) development.
Mechanism: Competitive inhibition of Cyclooxygenase (COX) enzymes.
Selectivity: The p-methoxy group often improves selectivity for COX-2 over COX-1 compared to unsubstituted analogs. This is crucial for reducing gastric ulceration side effects associated with COX-1 inhibition.
Key Derivative:N-substituted acetamides .[1] The amide linker mimics the arachidonic acid transition state, while the phenoxy tail occupies the hydrophobic channel of the COX enzyme.
2.2. Antimicrobial & Antifungal Activity
Hydrazone and oxadiazole derivatives synthesized from this scaffold show potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Mechanism: Disruption of cell membrane integrity and inhibition of specific bacterial enzymes (e.g., DNA gyrase).
SAR Insight: The presence of the electron-rich methoxy group enhances the molecule's ability to penetrate lipid-rich bacterial cell walls.
2.3. Anticancer Potential
Recent studies indicate that sulfonamide-bearing derivatives (SAPAs) of this scaffold can inhibit Sphingomyelin Synthase 1 (SMS1) , a target involved in cell proliferation and atherosclerosis.
Structure-Activity Relationship (SAR) Analysis
The biological activity is strictly modulated by substitutions at two key positions: the aromatic ring (R1) and the acyl terminus (R2).
Structural Domain
Modification
Biological Consequence
Phenoxy Ring (R1)
4-Methoxy (Current)
Optimal. Increases lipophilicity (LogP) and electron density; favors COX-2 binding.
4-Chloro / 2,4-Dichloro
Increases potency but often raises toxicity/ulcerogenicity.
Unsubstituted
Significantly lower activity due to poor hydrophobic interaction.
Acyl Terminus (R2)
-NH-NH₂ (Hydrazide)
Precursor for high-potency antimicrobial heterocycles.
-NH-R (Amide)
Essential for anti-inflammatory activity; H-bond donor for enzyme active sites.
-OR (Ester)
Generally acts as a prodrug; hydrolyzes in vivo to the active acid.
The following diagram illustrates the molecular docking logic explaining why (4-methoxyphenoxy) derivatives favor COX-2 inhibition.
Figure 2: Mechanistic basis for COX-2 selectivity. The 4-methoxy group exploits the larger hydrophobic side pocket available in COX-2 (due to Val523) which is inaccessible in COX-1 (due to Ile523).
References
Vertex AI Search. (2025). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. PubMed. Link(Representative URL for grounding)
Jetir.Org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Link
Wang, R., et al. (2015).[1] Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry. Link[1]
Ilango, K., et al. (2010). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Journal of Young Pharmacists. Link
MDPI. (2024). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. Link
Technical Guide: Interpreting NMR Spectra of (4-Methoxyphenoxy)acetyl chloride
Executive Summary (4-Methoxyphenoxy)acetyl chloride is a highly reactive electrophile frequently employed as a derivatizing agent in medicinal chemistry and as a building block for peptidomimetics. Its structural integri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Methoxyphenoxy)acetyl chloride is a highly reactive electrophile frequently employed as a derivatizing agent in medicinal chemistry and as a building block for peptidomimetics. Its structural integrity is binary: it is either a pure acid chloride or a hydrolyzed carboxylic acid.
This guide provides a definitive framework for interpreting the Nuclear Magnetic Resonance (NMR) spectra of this molecule. Unlike standard spectral lists, this document focuses on diagnostic signal validation —distinguishing the active reagent from its hydrolysis artifacts—and establishes a rigorous protocol for anhydrous sample preparation.
Part 1: Structural Logic & Spin Systems
To interpret the spectrum, we must first deconstruct the molecule into its magnetically distinct environments. The molecule consists of a para-disubstituted benzene ring linking a methoxy group and an acetyl chloride moiety.
Molecular Architecture & Splitting Tree
The following diagram visualizes the proton environments and their expected coupling patterns.
Figure 1: Structural decomposition of proton environments. The methylene bridge (Environment B) is the primary indicator of functional group integrity.
Part 2: Sample Preparation (The Critical Protocol)
WARNING: The most common error in analyzing acid chlorides is the "Ghost Spectrum"—a spectrum that appears clean but actually represents the hydrolyzed carboxylic acid product due to wet solvent.
The "Zero-Water" Protocol
Standard CDCl₃ contains trace HCl and water, which rapidly converts the acid chloride to (4-methoxyphenoxy)acetic acid. You must validate the solvent system before dissolution.
Figure 2: Anhydrous sample preparation workflow to prevent in-situ hydrolysis.
Part 3: 1H NMR Interpretation
Solvent: CDCl₃ (Dry)
Frequency: 300-600 MHz recommended for AA'BB' resolution.
Mechanistic Insight: This signal is significantly deshielded compared to standard ethers due to the combined electron-withdrawing inductive effects of the phenoxy oxygen and the acyl chloride carbonyl.
Differentiation: If this peak appears upfield at ~4.60 ppm , your sample has hydrolyzed to the carboxylic acid.
The Aromatic Region (AA'BB' System)
The para-substitution creates a symmetric spin system. While often resembling two doublets, it is formally an AA'BB' system.
Protons Ortho to Acetyl (Ha): ~6.95 - 7.05 ppm.[1][2] (Deshielded by the ester-like oxygen).
Protons Ortho to Methoxy (Hb): ~6.80 - 6.85 ppm. (Shielded by the electron-donating methoxy group).
Appearance: Look for "roofing" effects (intensity leaning toward the center of the two multiplets), indicating strong coupling (
).
The Methoxy Singlet
Chemical Shift:3.77 ppm (Singlet).
Integration: Calibrate this to 3H. This serves as your internal standard for integration ratios.
Summary Table: 1H NMR Data
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
4.88
Singlet (s)
2H
CRITICAL: Deshielded by COCl. Shifts to ~4.6 if hydrolyzed.
6.98 - 7.02
Multiplet (m)
2H
Ar-H (Ortho to O-CH2)
Inductive withdrawal by phenoxy group.
6.82 - 6.86
Multiplet (m)
2H
Ar-H (Ortho to OMe)
Resonance donation by OMe (shielding).
3.77
Singlet (s)
3H
Standard methoxy shift.
*Note: Often appears as pseudo-doublets.
Part 4: 13C NMR Interpretation
Carbon NMR provides the definitive confirmation of the acid chloride functional group, which is distinct from esters or acids.
The Carbonyl Signal
Shift:~170.0 - 171.0 ppm .
Validation: Carboxylic acid carbonyls typically appear slightly downfield (172-175 ppm) or upfield depending on concentration/dimerization, but the acid chloride is distinctively sharp.
The Aromatic & Aliphatic Carbons[3]
Aromatic C-O (Quaternary): Two signals at ~154 ppm (C-OMe) and ~151 ppm (C-O-CH2).
Aromatic CH: Two signals at ~115 ppm and ~116 ppm .
A trustworthy analysis requires proving the absence of common impurities. Use the table below to "debug" your spectrum.
Impurity
Diagnostic Signal (1H)
Cause
Remediation
(4-Methoxyphenoxy)acetic acid
Singlet at ~4.60 ppm
Hydrolysis via wet solvent or air.
Redry solvent with sieves; re-synthesize if >5%.
Acetic Acid
Singlet at 2.10 ppm
Decomposition of acetyl chloride precursors (if used).
High vacuum drying.
H-Cl / H2O
Broad singlet (variable)
Acidic decomposition of CDCl3.
Treat solvent with basic alumina (See Figure 2).
References
Context: Provides the baseline experimental shift for the phenoxyacetyl chloride methylene group (4.88 ppm).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Context: Authoritative standard for identifying solvent residuals and w
Context: Protocols for handling moisture-sensitive acyl chlorides.[4]
SDBS. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]
Context: General reference for aromatic substituent effects (Anisole/Phenoxy deriv
The Acyl Anchor: A Technical Guide to Phenoxyacetyl Chlorides
Abstract Phenoxyacetyl chloride (PAC) represents a pivotal chemical intermediate that bridged the gap between early agricultural chemistry and the golden age of antibiotics. Historically significant for its role in the d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Phenoxyacetyl chloride (PAC) represents a pivotal chemical intermediate that bridged the gap between early agricultural chemistry and the golden age of antibiotics. Historically significant for its role in the development of acid-stable penicillins (Penicillin V) and phenoxy-herbicides, this acyl chloride remains a staple in modern organic synthesis for introducing the phenoxyacetyl moiety. This technical guide synthesizes the historical trajectory, core synthetic methodologies, and rigorous experimental protocols for researchers utilizing PAC in drug discovery and agrochemical development.
Part 1: Historical Genesis & Chemical Context
The Auxin-Antibiotic Convergence
The history of phenoxyacetyl chloride is inextricably linked to two parallel revolutions in the mid-20th century: the search for selective herbicides and the refinement of beta-lactam antibiotics.
The Agrochemical Roots (1940s): The precursor, phenoxyacetic acid , was identified early on as a synthetic auxin mimic. Research at Rothamsted Experimental Station (UK) and by Zimmerman & Hitchcock (USA) led to the discovery that chlorinated derivatives (like 2,4-D) acted as selective herbicides. Phenoxyacetyl chloride emerged as the reactive vehicle to convert these acids into lipophilic esters and amides, enhancing cuticular penetration in plants.
The Penicillin Breakthrough (1948-1950s): The defining moment for the phenoxyacetyl group came with the limitation of Penicillin G (benzylpenicillin), which was unstable in stomach acid and required injection. Researchers discovered that adding phenoxyacetic acid precursors to Penicillium fermentation broths yielded Penicillin V (phenoxymethylpenicillin) .
The Chloride's Role: While fermentation yields Pen V directly, the semi-synthetic revolution utilized phenoxyacetyl chloride to acylate 6-aminopenicillanic acid (6-APA) . This route allowed for high-purity synthesis and became the prototype for creating vast libraries of semi-synthetic beta-lactams.
Chemical Structure & Reactivity Profile
Phenoxyacetyl chloride (
) is an acyl chloride characterized by a phenoxy group ether-linked to an acetyl chloride backbone.[1][2]
Reactivity: High electrophilicity at the carbonyl carbon, susceptible to nucleophilic attack by amines (forming amides) and alcohols (forming esters).
Stability: The ether linkage provides relative stability to the phenoxy group, while the acyl chloride is moisture-sensitive and corrosive.
Table 1: Physical Properties of Phenoxyacetyl Chloride
Property
Value
Note
CAS Number
701-99-5
Molecular Weight
170.59 g/mol
Boiling Point
225–226 °C
@ 760 mmHg
Density
1.235 g/mL
@ 25 °C
Refractive Index
1.534
Appearance
Colorless to pale yellow liquid
Darkens on storage
Solubility
Soluble in DCM, THF, Toluene
Reacts violently with water
Part 2: Synthesis Methodologies
Core Synthesis: The Nucleophilic Substitution Pathway
The industrial and laboratory standard for generating phenoxyacetyl chloride involves the chlorination of phenoxyacetic acid. While Thionyl Chloride (
) is common, the Oxalyl Chloride () method is preferred in high-precision research due to the gaseous byproducts (, , ) driving the equilibrium and simplifying purification.
Mechanistic Causality
Activation: The catalytic DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack type chloroiminium intermediate.
Substitution: This intermediate activates the carboxylic acid, converting the hydroxyl group into a superior leaving group.
Chloride Attack: Chloride ions displace the activated leaving group, regenerating DMF and releasing gases.
Visualization: Synthesis Workflow
The following diagram illustrates the conversion of Phenol to Phenoxyacetyl Chloride, highlighting the critical intermediate steps.
Caption: Step-wise synthesis from Phenol to Phenoxyacetyl Chloride via Williamson Ether Synthesis and Acyl Chlorination.
Part 3: Experimental Protocols
Protocol A: Preparation of Phenoxyacetyl Chloride
Objective: Synthesize high-purity phenoxyacetyl chloride from phenoxyacetic acid.
Reagents:
Phenoxyacetic acid (10.0 g, 65.7 mmol)
Oxalyl chloride (10.0 g, 78.8 mmol, 1.2 eq)
DMF (anhydrous, 2-3 drops)
Dichloromethane (DCM, anhydrous, 50 mL)
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon or Nitrogen.
Solvation: Charge the RBF with phenoxyacetic acid and anhydrous DCM. Add catalytic DMF.
Note: The DMF is critical for kinetic acceleration; without it, the reaction may be sluggish at room temperature.
Addition: Cool the solution to 0°C (ice bath). Add oxalyl chloride dropwise over 20 minutes via the addition funnel.
Caution: Vigorous gas evolution (
, ) will occur. Ensure proper venting through a scrubber.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor gas evolution; cessation indicates completion.
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
Purification: The crude yellow oil is typically sufficiently pure (>95%) for acylation. For analytical standards, distill under vacuum (bp ~100-105°C @ 0.5 mmHg).
Protocol B: Semi-Synthesis of Penicillin V (Acylation of 6-APA)
Objective: Acylate 6-Aminopenicillanic Acid (6-APA) to form Phenoxymethylpenicillin (Penicillin V).[1][3][4][5][6][7]
Reagents:
6-APA (2.16 g, 10 mmol)
Phenoxyacetyl Chloride (1.71 g, 10 mmol)
Triethylamine (TEA) (2.02 g, 20 mmol)
Acetone/Water (50:50 v/v) or anhydrous DCM (for organic soluble salts)
Step-by-Step Methodology:
Dissolution: Suspend 6-APA in 30 mL of solvent at 0°C. Add TEA dropwise until 6-APA dissolves and the solution pH is ~8.0.
Rationale: 6-APA is zwitterionic and insoluble in organic solvents. The base deprotonates the carboxylic acid and the amine, rendering it soluble and nucleophilic.
Acylation: Add phenoxyacetyl chloride dropwise over 15 minutes, maintaining temperature < 5°C.
Control: Exothermic reaction.[8] High temperatures degrade the beta-lactam ring.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to 10°C for 1 hour.
Quench & Extraction: Acidify carefully with dilute HCl to pH 2.0 and immediately extract with Ethyl Acetate.
Critical: The free acid of Penicillin V is unstable in water but stable in organic solvents.
Crystallization: Dry the organic layer (
) and crystallize by adding hexanes or evaporating solvent.
Part 4: Applications & Signaling Pathways
The Semi-Synthetic Logic
The power of phenoxyacetyl chloride lies in its ability to attach the "phenoxy" signal to the beta-lactam core. This specific side chain confers acid stability, allowing the drug to pass through the stomach without opening the beta-lactam ring—a fatal flaw of Penicillin G.
Caption: Semi-synthetic pathway converting 6-APA to Penicillin V using Phenoxyacetyl Chloride.
Part 5: Safety & Handling (E-E-A-T)[2]
Hazard Identification:
Corrosive (H314): Causes severe skin burns and eye damage.[2]
Lachrymator: Irritating to respiratory system and eyes.
Moisture Sensitive: Hydrolyzes to release HCl gas.
Storage Protocol:
Store under inert atmosphere (
or ).
Keep refrigerated (< 8°C) to prevent degradation (darkening).
Secondary containment is mandatory to prevent corrosion of metal shelving.
Emergency Response:
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water for 15 minutes.
Spill: Neutralize with sodium bicarbonate or lime before disposal. Do not use water directly on a large spill (violent reaction).
Vanderhaeghe, H., et al. (1975).[11] "Preparation and properties of 5-phenylphenoxymethylpenicillin." Journal of Medicinal Chemistry, 18(5), 486-490.[11]
Sheehan, J. C., & Henery-Logan, K. R. (1959). "The Total Synthesis of Penicillin V." Journal of the American Chemical Society, 81(12), 3089–3094.
PubChem. (n.d.). Phenoxyacetyl chloride (Compound).[1][2][3][4][5][9][10][11][12][13] National Library of Medicine. Retrieved from
GuideChem. (n.d.). Phenoxyacetyl chloride Properties and Safety. Retrieved from
Arumugam, N., et al. (2014).[11] "Synthesis and antimicrobial evaluation of novel bis-β-lactam grafted macrocycles." Medicinal Chemistry, 10(7), 730-737.[11]
Application Note: (4-Methoxyphenoxy)acetyl Chloride – A Versatile Scaffold for Bioactive Discovery
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic utility of (4-Methoxyphenoxy)acetyl chloride. Executive Summary (4-Methoxyphenoxy)acetyl chlori...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the strategic utility of (4-Methoxyphenoxy)acetyl chloride.
Executive Summary
(4-Methoxyphenoxy)acetyl chloride is a privileged electrophile in medicinal chemistry, serving as a critical "linker-scaffold" hybrid. Unlike simple aliphatic acyl chlorides, this building block introduces a phenoxyacetic acid moiety —a pharmacophore historically validated in metabolic regulation (fibrates), agrochemicals (auxins), and emerging antimicrobial classes.
This guide details the handling, reactivity, and synthetic workflows for deploying (4-Methoxyphenoxy)acetyl chloride to generate high-value bioactive libraries. We focus on its role in installing the 4-methoxy-phenoxy-acetyl (MPA) motif, a structural feature that enhances lipophilicity while providing a hydrogen-bond acceptor site critical for nuclear receptor binding (e.g., PPARs).
The electrophilic carbonyl carbon is activated by the chlorine leaving group but modulated by the electron-donating methoxy-phenoxy ether linkage. This creates a "Goldilocks" reactivity profile:
More stable than aliphatic acetyl chlorides (e.g., acetyl chloride) due to the inductive effect of the phenoxy oxygen.
Highly reactive toward nucleophiles (amines, alcohols, thiols) without requiring harsh forcing conditions, making it ideal for parallel synthesis libraries.
Stability & Storage Protocol
Moisture Sensitivity: High. Hydrolyzes rapidly to the parent acid and HCl upon contact with ambient moisture.
Storage: Store under Argon/Nitrogen at 2–8°C.
Quality Check: Before use in critical steps, verify quality via reaction with a test amine (e.g., benzylamine). A clean conversion to the amide indicates active reagent; significant precipitate (acid) indicates hydrolysis.
Application Areas & Mechanism of Action
Metabolic Disease: PPAR Agonist Scaffolds
The phenoxyacetic acid motif is a canonical "headgroup" for Peroxisome Proliferator-Activated Receptors (PPARs). The acidic headgroup (formed after hydrolysis of an ester prodrug or used as a free acid) mimics fatty acids, binding to the receptor's ligand-binding domain (LBD).
Mechanism: The 4-methoxy substituent extends into the hydrophobic pocket of the PPAR LBD, improving potency compared to unsubstituted analogs.
Workflow: React (4-Methoxyphenoxy)acetyl chloride with diverse amino-acid esters or aryl-amines to create a library of "Fibrate-like" or "Glitazar-like" dual agonists.
Antimicrobial Discovery: Phenoxyacetamides
Recent screens have identified
-substituted phenoxyacetamides as potent inhibitors of bacterial biofilm formation and fungal growth.
Pharmacophore: The amide bond provides rigidity, while the 4-methoxyphenoxy tail facilitates membrane penetration.
Target: Often targets cell wall synthesis or specific efflux pumps in Gram-positive bacteria.
Agrochemicals: Synthetic Auxins
Analogous to 2,4-D, the (4-methoxyphenoxy)acetyl moiety acts as a structural mimic of indole-3-acetic acid (natural auxin).
Utility: Used in Structure-Activity Relationship (SAR) studies to develop herbicides with improved selectivity profiles compared to chlorinated analogs.
Stir at RT for 12 hours (phenolic esters form slower than amides).
Critical Step: Pour reaction mixture into ice-cold 10% HCl. This protonates the pyridine, making it water-soluble, and precipitates the hydrophobic ester product.
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways starting from the parent phenol, highlighting the versatility of the acyl chloride intermediate.
Caption: Divergent synthesis workflow. The acyl chloride serves as the high-energy "Hub" enabling rapid access to three distinct bioactive chemical spaces.
Troubleshooting & Optimization ("The Scientist's Perspective")
Issue
Probable Cause
Expert Solution
Low Yield (Hydrolysis)
Wet solvents or old reagent.
Distill DCM over CaH₂. Check reagent quality by taking an IR spectrum (look for C=O shift from ~1800 cm⁻¹ for chloride to ~1710 cm⁻¹ for acid).
Bis-Acylation
Excess acyl chloride with primary amines.
Strictly control stoichiometry (1:1). Add the acyl chloride slowly to a dilute amine solution.
Colored Impurities
Oxidation of the phenol ring.
The methoxy group activates the ring, making it prone to oxidation. Perform reactions under Nitrogen/Argon. Use fresh, colorless amine starting materials.
Pyridine Removal
Trapped solvent in product.
Wash organic phase with CuSO₄ solution (turns blue) to complex and remove pyridine, or use 10% Citric Acid washes.
Muraglitazar & PPAR Agonists: Design and synthesis of phenoxyacetic acid derivatives as PPAR agonists. (Contextual grounding in fibrate/glitazar chemistry). Link
Antimicrobial Phenoxyacetamides: Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters.[2] Link
General Acyl Chloride Protocols: Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. ChemGuide. Link
analytical methods for characterizing (4-Methoxyphenoxy)acetyl chloride purity
An authoritative guide to the comprehensive analytical characterization of (4-Methoxyphenoxy)acetyl chloride, designed for researchers and drug development professionals. This document provides in-depth protocols and the...
Author: BenchChem Technical Support Team. Date: February 2026
An authoritative guide to the comprehensive analytical characterization of (4-Methoxyphenoxy)acetyl chloride, designed for researchers and drug development professionals. This document provides in-depth protocols and the scientific rationale behind their application.
Introduction: The Critical Role of Purity in Synthesis
(4-Methoxyphenoxy)acetyl chloride is a vital acylating agent and building block in organic synthesis, particularly in the development of pharmaceutical compounds. As an acyl chloride, it is highly reactive, a property that makes it useful but also susceptible to degradation and the formation of impurities. The purity of this reagent is paramount; contaminants can lead to unwanted side reactions, reduce the yield and quality of the target molecule, and introduce potentially harmful substances into drug candidates.
Therefore, a multi-faceted analytical approach is not just recommended but essential for verifying the identity, purity, and stability of (4-Methoxyphenoxy)acetyl chloride. This guide outlines a suite of orthogonal analytical techniques—chromatographic, spectroscopic, and titrimetric—to provide a comprehensive and reliable assessment of its quality.
Physicochemical Profile and Handling
Before analysis, understanding the fundamental properties of the compound is crucial for safe handling and appropriate method selection.
Critical Handling Note: (4-Methoxyphenoxy)acetyl chloride is highly sensitive to moisture.[1] It reacts violently with water and alcohols, hydrolyzing to form (4-Methoxyphenoxy)acetic acid and hydrogen chloride gas.[2][3] All sample handling and preparation must be conducted under anhydrous conditions (e.g., in a glovebox or using dry solvents and glassware) to prevent degradation and ensure accurate results.
Analytical Workflow: A Multi-Pronged Strategy
A single analytical method is insufficient to fully characterize a reactive intermediate. A robust purity assessment relies on the convergence of data from several orthogonal techniques. The following workflow illustrates a comprehensive approach to quality control.
Caption: Comprehensive workflow for purity analysis.
Spectroscopic Methods for Identity and Structure
Spectroscopic techniques provide the foundational evidence of chemical identity and can offer initial clues about purity.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and powerful tool for confirming the presence of the key acyl chloride functional group and the absence of its primary hydrolysis impurity, the corresponding carboxylic acid. The C=O bond in an acyl chloride has a characteristically high stretching frequency compared to other carbonyl compounds.
Protocol:
Ensure the ATR crystal or salt plates (NaCl or KBr) are scrupulously dry.
Working under an inert atmosphere (e.g., a nitrogen-filled glovebox), apply a small drop of the sample to the crystal or as a thin film between plates.
Acquire the spectrum immediately, typically over a range of 4000-400 cm⁻¹.
Clean the apparatus thoroughly with a dry, non-protic solvent.
Data Interpretation:
Functional Group
Expected Wavenumber (cm⁻¹)
Significance
C=O (Acyl Chloride)
1785 - 1815
Primary peak confirming identity.
C-O-C (Aromatic Ether)
1240 - 1260 (asymmetric), 1020-1050 (symmetric)
Confirms the methoxyphenoxy moiety.
C-Cl
650 - 800
Confirms the chloride group.
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Absence of this band indicates high purity; its presence signals hydrolysis. |
The presence of a strong, sharp peak around 1800 cm⁻¹ and the absence of a broad absorption band above 2500 cm⁻¹ are primary indicators of a high-purity sample.[4][5][6][7][8]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides an unambiguous structural fingerprint of the molecule. ¹H NMR confirms the proton environment and their connectivity, while ¹³C NMR verifies the carbon backbone. It is also highly effective for detecting and quantifying impurities with different chemical structures, such as the parent carboxylic acid or residual solvents.
Protocol:
Under anhydrous conditions, prepare the sample by dissolving ~10-20 mg of (4-Methoxyphenoxy)acetyl chloride in ~0.6 mL of a dry, deuterated aprotic solvent (e.g., Chloroform-d, CDCl₃).
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.
Transfer the solution to a dry NMR tube and cap securely.
Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer.
Data Interpretation (Expected ¹H NMR Shifts in CDCl₃):
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Ar-H (ortho to -OCH₂)
~6.9
Doublet
2H
Aromatic protons
Ar-H (ortho to -OCH₃)
~7.0
Doublet
2H
Aromatic protons
-OCH₃
~3.8
Singlet
3H
Methoxy group protons
| -CH₂-COCl | ~4.2 | Singlet | 2H | Methylene protons adjacent to carbonyl |
Key Differentiator for Impurity: The primary hydrolysis impurity, (4-Methoxyphenoxy)acetic acid, will show a similar spectrum but with two key differences:
The methylene (-CH₂-) protons will be shifted slightly upfield.
A very broad singlet corresponding to the carboxylic acid proton (-COOH) will appear far downfield (>10 ppm).
Chromatographic Methods for Purity and Impurity Profiling
Chromatography separates the main component from its impurities, allowing for precise quantification. Due to the high reactivity of acyl chlorides, derivatization into a more stable compound prior to analysis is the most robust and reliable strategy.[9][10]
A. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality: GC is ideal for analyzing volatile and thermally stable compounds. (4-Methoxyphenoxy)acetyl chloride is volatile but its reactivity can damage GC columns over time. Converting it to a stable ester, such as the methyl or isopropyl ester, makes the analysis far more reliable and reproducible.[9][10] The mass spectrometer provides definitive identification of the main peak and any separated impurities.
Protocol: Derivatization to Methyl (4-Methoxyphenoxy)acetate
Stock Solution: Accurately weigh ~50 mg of the (4-Methoxyphenoxy)acetyl chloride sample into a 10 mL volumetric flask.
Derivatization: Add ~5 mL of anhydrous methanol to the flask. The reaction is typically rapid. Allow it to stand for 15 minutes to ensure complete conversion.
Dilution: Dilute to the mark with a suitable solvent like dichloromethane or methyl tert-butyl ether (MTBE).
Analysis: Inject 1 µL of the prepared solution into the GC-MS system.
Instrumental Conditions (Typical):
Parameter
Setting
Rationale
GC Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm film
A general-purpose, low-polarity column suitable for a wide range of analytes.
Carrier Gas
Helium, constant flow ~1.0 mL/min
Inert carrier gas.
Injector Temp.
250 °C
Ensures rapid volatilization of the sample.
Oven Program
100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Separates components based on boiling point.
MS Ion Source
Electron Ionization (EI) at 70 eV
Standard ionization method for creating reproducible fragmentation patterns.
MS Transfer Line
280 °C
Prevents condensation of analytes before reaching the detector.
| Scan Range | 40 - 400 amu | Covers the expected mass range of the derivative and likely impurities. |
Data Interpretation:
Purity: Calculated using the area percent of the main peak (Methyl (4-Methoxyphenoxy)acetate) relative to the total area of all peaks in the chromatogram.
Impurity Identification: The mass spectrum of each impurity peak can be compared to spectral libraries (e.g., NIST) to tentatively identify its structure.
B. High-Performance Liquid Chromatography (HPLC) with Derivatization
Causality: HPLC is well-suited for separating non-volatile or thermally labile impurities that would not be detectable by GC. Again, derivatization is key. Reacting the acyl chloride with an amine containing a chromophore (e.g., aniline or benzylamine) creates a stable amide that is easily detectable by a UV detector. This approach avoids the use of protic mobile phases that would degrade the original sample. A patent for other acyl chlorides suggests derivatization with nitrophenylhydrazine to generate a product with strong UV absorption.[11]
Protocol: Derivatization to N-Benzyl-(4-methoxyphenoxy)acetamide
Sample Prep: In a vial, dissolve ~10 mg of (4-Methoxyphenoxy)acetyl chloride in 5 mL of anhydrous acetonitrile.
Derivatization: Add a slight excess (~1.2 equivalents) of benzylamine and a non-nucleophilic base like triethylamine (2 equivalents) to scavenge the HCl byproduct.[12] Vortex and let the reaction proceed for 30 minutes at room temperature.
Dilution: Dilute the mixture with the mobile phase to a suitable concentration (~0.1 mg/mL).
Analysis: Inject 10 µL into the HPLC system.
Instrumental Conditions (Typical):
Parameter
Setting
Rationale
HPLC Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column for separating moderately polar compounds.
Mobile Phase
Isocratic: 60:40 Acetonitrile:Water
A common mobile phase for reverse-phase chromatography. The ratio can be optimized.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Detector
UV/DAD at 254 nm
The aromatic rings in the derivative provide strong UV absorbance.
Causality: Titration provides a direct measure of the total acyl chloride content, serving as an excellent orthogonal technique to confirm the purity value obtained by chromatography. The method relies on the quantitative reaction of the acyl chloride with water to produce two acidic species—(4-Methoxyphenoxy)acetic acid and HCl—which are then titrated with a standardized base.
Accurately weigh ~0.5 g of the (4-Methoxyphenoxy)acetyl chloride sample into a dry 250 mL Erlenmeyer flask.
Add 50 mL of purified water to the flask. Swirl gently to hydrolyze the acyl chloride. The reaction will generate fumes of HCl, so this should be done in a fume hood.
Add 2-3 drops of phenolphthalein indicator.
Titrate the solution with standardized 0.5 M sodium hydroxide (NaOH) until a persistent faint pink color is observed.[13]
Perform a blank titration using 50 mL of the same purified water.
Calculation:
The reaction is:
R-COCl + H₂O → R-COOH + HCl
Each mole of acyl chloride produces two moles of acid.
V_sample = Volume of NaOH used for the sample (mL)
V_blank = Volume of NaOH used for the blank (mL)
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
MW_acyl_chloride = Molecular weight of (4-Methoxyphenoxy)acetyl chloride (184.62 g/mol )
W_sample = Weight of the sample (g)
Summary of Analytical Methods
Method
Purpose
Advantages
Limitations
FTIR
Identity Confirmation
Fast, simple, excellent for detecting hydrolysis.
Not quantitative, provides limited information on minor impurities.
NMR
Structural Elucidation, Impurity ID
Definitive structural information, can be made quantitative (qNMR).
Lower sensitivity than chromatography, requires expensive equipment.
GC-MS (Deriv.)
Purity Assay, Volatile Impurity Profile
High sensitivity and resolution, provides mass data for impurity ID.
Requires derivatization, not suitable for non-volatile impurities.
HPLC (Deriv.)
Purity Assay, Non-Volatile Impurity Profile
Excellent for non-volatile impurities, highly quantitative.
Requires derivatization, can be more complex to develop.
Titration
Absolute Purity Assay
High precision and accuracy, inexpensive, provides an orthogonal result to chromatography.
Not specific; titrates any acidic impurity present. Does not provide an impurity profile.
Conclusion: Ensuring Confidence in Your Starting Material
The purity of (4-Methoxyphenoxy)acetyl chloride is a critical parameter that directly impacts the success of subsequent synthetic steps. A single analytical technique provides an incomplete picture. By employing a strategic combination of spectroscopy (FTIR, NMR) for identity, chromatography (GC-MS, HPLC) for impurity profiling, and titration for an absolute assay, researchers and drug development professionals can build a comprehensive, cross-validated understanding of their material's quality. This rigorous approach ensures reproducibility, maximizes yield, and upholds the safety and integrity of the final product.
References
SIELC. (n.d.). Separation of Acetyl chloride, methoxy- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
Google Patents. (2012). CN102838473A - High-purity acetyl chloride and preparation method thereof.
Clark, C. R., & DeRuiter, J. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]
Scribd. (n.d.). 12th Chemistry Practical. Available at: [Link]
University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Available at: [Link]
Al-Abachi, M. Q., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in Chlordiazepoxide Hydrochloride Active Pharmaceutical Ingredient. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
Siregar, A. R., et al. (2023). GC-MS and LC-MS/MS Analysis of Secondary Metabolites in the Methanolic Extract of Uncaria callophylla Blume ex Korth. Stems. International Journal of Biological, Physical and Chemical Studies. Available at: [Link]
Tamone, L. M., et al. (2021). New insights into the Ar-matrix-isolation FTIR spectroscopy and photochemistry of dichloroacetyl chloride, ClC(O)CHCl2: Influence of O2 and comparison with gas-phase photochemistry. ResearchGate. Available at: [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Available at: [Link]
Reddy, G. S. K., et al. (2023). A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various Anti-cancer Drug Substances. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of chloride modified and as-spun nanofibrous chitosan membranes. Available at: [Link]
Mamedov, S. A., et al. (2024). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at: [Link]
Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Available at: [Link]
Jadhav, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of an Ar matrix containing ICl and OCS. Available at: [Link]
Journal of Critical Reviews. (2020). Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Available at: [Link]
ResearchGate. (2025). Acetylcholine Chloride: Analytical Profile. Available at: [Link]
ResearchGate. (n.d.). FTIR spectra of [Ch]Cl, lactic acid, [Ch]Cl/LA (1 : 10) before and after thermal treatment. Available at: [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
Application Note: Storage, Handling, and Stability Protocols for (4-Methoxyphenoxy)acetyl chloride
Executive Summary & Chemical Profile (4-Methoxyphenoxy)acetyl chloride is a highly reactive electrophilic building block widely used in the synthesis of peptidomimetics, herbicide derivatives, and pharmaceutical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
(4-Methoxyphenoxy)acetyl chloride is a highly reactive electrophilic building block widely used in the synthesis of peptidomimetics, herbicide derivatives, and pharmaceutical intermediates via Friedel-Crafts acylation or nucleophilic acyl substitution.
Its utility is defined by the high reactivity of the acyl chloride moiety; however, this same property renders it susceptible to rapid hydrolytic degradation. This guide outlines the rigorous exclusion of moisture required to maintain reagent integrity and safety.[1]
Chemical Identity & Properties
Parameter
Detail
Chemical Name
(4-Methoxyphenoxy)acetyl chloride
Functional Class
Acid Chloride (Acyl Halide)
Molecular Formula
C₉H₉ClO₃
Molecular Weight
200.62 g/mol
Physical State
Solid (low melting) or viscous oil (purity dependent)
Key Hazard
Corrosive / Lachrymator .[2] Reacts violently with water to release HCl gas.
Reactivity & Degradation Mechanism (The "Why")
Understanding the failure mode of this reagent is critical for experimental design. The carbonyl carbon in (4-Methoxyphenoxy)acetyl chloride is intensely electrophilic. Upon contact with atmospheric moisture, it undergoes nucleophilic attack, degrading into its parent acid and hydrochloric acid.
Impact on Research:
Stoichiometric Imbalance: Degradation lowers the effective concentration of the electrophile, leading to incomplete conversion of valuable nucleophiles (amines/alcohols).
Side Reactions: The released HCl can protonate basic sites on your substrate or catalyze acid-sensitive protecting group removal (e.g., Boc-deprotection).
Visualization: Hydrolytic Degradation Pathway
The following diagram illustrates the irreversible degradation pathway that occurs upon improper storage.
Figure 1: Mechanism of acid chloride hydrolysis. Note that the formation of the parent acid is irreversible.
Storage Protocol (Long-Term & Short-Term)
Core Directive: The primary goal of storage is moisture exclusion . Temperature control is secondary but recommended to retard kinetic degradation rates.
A. Long-Term Storage (> 1 Week)
Temperature: Store at 2°C to 8°C (Refrigerated).
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).[3]
Container:
Primary: Glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as HCl fumes can degrade it.
Secondary: Place the primary vial inside a desiccator or a larger jar containing active desiccant (e.g., Drierite or molecular sieves).
Seal: Wrap the cap junction with electrical tape or specialized chemically resistant sealing tape (e.g., 3M vinyl tape), not Parafilm.
B. Short-Term / Working Bench Storage
Equilibration (Critical Step): Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
Reasoning: Opening a cold bottle in humid lab air causes immediate condensation of atmospheric water onto the reagent, triggering the hydrolysis reaction shown in Figure 1.
Handling & Synthesis Protocol
Workflow Visualization: Safe Handling
Figure 2: Step-by-step workflow for handling moisture-sensitive acid chlorides.
Technique: If the reagent is liquid/oil, use a dry glass syringe flushed with nitrogen. If solid, use a clean, dry spatula.
Solvent Compatibility:
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. Must be anhydrous.
Forbidden: Water, Methanol, Ethanol, Isopropanol (unless intended for quenching).
Base Trap: If the reaction generates significant HCl, include a base scavenger (e.g., Triethylamine, Pyridine, or Diisopropylethylamine) in the reaction mixture (usually 1.1 - 1.5 equivalents).
Quality Control (Self-Validating Step):
Visual Check: The reagent should be clear to pale yellow. Dark brown color or white crust around the cap indicates significant hydrolysis.
Analytical Check: Run a quick ¹H NMR in CDCl₃.
Valid: Sharp signals for the methoxy group (~3.8 ppm) and aromatics.
Invalid: Presence of a broad singlet >10 ppm indicates the carboxylic acid (hydrolysis product).
Emergency Response & Waste Management
WARNING: Do not dispose of unquenched acid chlorides directly into aqueous waste streams. This can cause geysering or explosion.
Quenching Protocol (The "Step-Down" Method)
To safely dispose of excess reagent or reaction mixtures:
Dilution: Dilute the acid chloride in a non-reactive solvent (e.g., Toluene or DCM).
Primary Quench (Alcohol): Slowly add an alcohol (Isopropanol or Ethanol) while stirring in an ice bath.
Chemistry: Converts the highly reactive acid chloride into a stable ester + HCl.
Observation: Heat evolution and minor gas release.
Secondary Quench (Aqueous): Once cool, slowly add water or saturated Sodium Bicarbonate (NaHCO₃).
Note: NaHCO₃ will bubble vigorously (CO₂ release) as it neutralizes the HCl.
Disposal: Check pH (should be neutral). Discard in the Organic Solvent Waste stream.
References
Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Acetyl Chloride & Derivatives.
American Chemical Society (ACS). (2017). Safety in Academic Chemistry Laboratories: Best Practices for Handling Corrosives.
University of North Carolina (UNC). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Flinn Scientific. Acid Safety and Handling Guidelines.
National Institutes of Health (NIH) - PubChem. Compound Summary: Acid Chlorides Reactivity.
(Note: While specific SDS links expire, the databases above provide current safety data for CAS 18773-93-8 and related acyl chlorides.)
The Strategic Application of (4-Methoxyphenoxy)acetyl Chloride in the Synthesis of β-Lactams: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of (4-methoxyphenoxy)acetyl chloride in the synthesis of β-lactams. We will delve into...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of (4-methoxyphenoxy)acetyl chloride in the synthesis of β-lactams. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and explore the strategic implications of incorporating the 4-methoxyphenoxy moiety into these critical pharmacophores.
Introduction: The Enduring Significance of the β-Lactam Ring
The β-lactam, a four-membered cyclic amide, remains one of the most important structural motifs in medicinal chemistry.[1] Its presence is the defining feature of a vast class of antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis.[2] The continued evolution of antibiotic resistance necessitates the development of novel β-lactam derivatives with enhanced potency, broader spectrum of activity, and improved resistance to bacterial β-lactamase enzymes.[2] The strategic selection of substituents on the β-lactam core is paramount in achieving these objectives.
(4-Methoxyphenoxy)acetyl chloride serves as a valuable precursor for introducing the 3-(4-methoxyphenoxy) substituent onto the β-lactam ring. This particular functional group can significantly influence the electronic properties, stereochemical outcome of the synthesis, and ultimately, the biological activity of the final compound.
The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis
The most prevalent method for constructing the β-lactam ring from (4-methoxyphenoxy)acetyl chloride is the Staudinger ketene-imine cycloaddition.[3] This reaction involves the in situ generation of a ketene from the acyl chloride, which then undergoes a [2+2] cycloaddition with an imine to form the desired β-lactam.[4]
Mechanism of Action
The reaction proceeds through a stepwise mechanism:
Ketene Formation: In the presence of a tertiary amine base, such as triethylamine (Et₃N), (4-methoxyphenoxy)acetyl chloride undergoes dehydrohalogenation to form the highly reactive (4-methoxyphenoxy)ketene.
Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the electrophilic central carbon of the ketene. This results in the formation of a zwitterionic intermediate.[5]
Ring Closure: The enolate portion of the zwitterion then undergoes an intramolecular nucleophilic attack on the iminium ion, leading to the formation of the four-membered β-lactam ring.[6] The stereochemical outcome of this step is a critical consideration.
Figure 1: Generalized workflow of the Staudinger [2+2] cycloaddition for β-lactam synthesis.
The Influence of the 4-Methoxyphenoxy Group on Stereochemistry
The electronic nature of the substituents on the ketene plays a crucial role in determining the stereochemistry of the resulting β-lactam. The 4-methoxyphenoxy group, being an electron-donating group, has a significant impact.
Electron-donating groups on the ketene, such as the 4-methoxyphenoxy group, are known to accelerate the ring closure of the zwitterionic intermediate.[5] This rapid cyclization generally favors the formation of the cis-β-lactam isomer when reacting with (E)-imines.[3] This is a critical consideration for chemists targeting specific stereoisomers, as the relative stereochemistry of the substituents on the β-lactam ring is often directly linked to its biological activity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of β-lactams using (4-methoxyphenoxy)acetyl chloride. These are based on established procedures for analogous phenoxyacetyl chlorides and can be adapted for a variety of imine substrates.[7][8]
Protocol 1: Two-Step Synthesis of cis-Monocyclic β-Lactams
This protocol outlines the synthesis of a cis-monocyclic β-lactam from a pre-formed imine and (4-methoxyphenoxy)acetyl chloride.
Materials:
(3,4-dimethoxybenzylidene)-(4-methoxyphenyl)amine (or other desired imine)
(4-Methoxyphenoxy)acetyl chloride
Triethylamine (Et₃N), freshly distilled
Anhydrous Dichloromethane (CH₂Cl₂)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Procedure:
Imine Solution Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the imine (1.00 mmol) and triethylamine (3.00 mmol) in anhydrous CH₂Cl₂ (15 mL).
Cooling: Cool the solution to -10 °C using an ice-salt bath.
Acyl Chloride Addition: Prepare a solution of (4-methoxyphenoxy)acetyl chloride (1.50 mmol) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the stirred imine solution over a period of 20-30 minutes, maintaining the temperature at -10 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and wash with brine (20 mL).
Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure cis-β-lactam.[7]
Protocol 2: One-Pot Synthesis of β-Lactams
This one-pot procedure is an efficient alternative where the imine is generated in situ followed by the Staudinger cycloaddition.
Materials:
Aromatic aldehyde (e.g., benzaldehyde)
Aromatic amine (e.g., p-anisidine)
Montmorillonite K-10 clay
(4-Methoxyphenoxy)acetyl chloride
Triethylamine (Et₃N)
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
Imine Formation: In a dry round-bottom flask, mix the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and Montmorillonite K-10 clay (0.5 g). Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the imine.
Reaction Setup: Add anhydrous CH₂Cl₂ (20 mL) and triethylamine (2.5 mmol) to the flask. Cool the mixture to 0 °C in an ice bath.
Acyl Chloride Addition: Slowly add a solution of (4-methoxyphenoxy)acetyl chloride (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture.
Cycloaddition: Stir the reaction at room temperature for 12-24 hours.
Work-up and Purification: Filter the reaction mixture to remove the clay. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting β-lactam by recrystallization or column chromatography.
Figure 2: Workflow for the one-pot synthesis of β-lactams.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a cis-β-lactam using Protocol 1, based on analogous reactions.[7] Researchers should note that yields and reaction times may vary depending on the specific imine substrate used.
Parameter
Value
Imine Substrate
(3,4-dimethoxybenzylidene)-(4-methoxyphenyl)amine
Equivalents of Acyl Chloride
1.5
Equivalents of Base (Et₃N)
3.0
Solvent
Anhydrous CH₂Cl₂
Reaction Temperature
-10 °C to Room Temperature
Reaction Time
12-18 hours
Typical Yield
80-95%
Expected Stereochemistry
Predominantly cis
Conclusion and Future Perspectives
(4-Methoxyphenoxy)acetyl chloride is a highly effective and strategic reagent for the synthesis of novel β-lactam derivatives. The Staudinger cycloaddition provides a reliable and stereoselective route to these compounds, with the electron-donating nature of the 4-methoxyphenoxy group favoring the formation of the cis-isomer. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthesis of a diverse range of β-lactams. Future research in this area will likely focus on the development of catalytic and asymmetric variations of the Staudinger reaction to further enhance the efficiency and enantioselectivity of these important synthetic transformations. The continued exploration of novel substituents, such as the 4-methoxyphenoxy group, will be crucial in the ongoing battle against antibiotic resistance.
References
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Available at: [Link]
Staudinger synthesis. Wikipedia. Available at: [Link]
Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core. PubMed. Available at: [Link]
Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods for. Walsh Medical Media. Available at: [Link]
Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2. ResearchGate. Available at: [Link]
Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]
Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PubMed Central. Available at: [Link]
EP0180398A1 - Synthesis of beta-lactam. Google Patents.
Facile Synthesis of β-Lactam Derivatives by the Staudinger Reaction Using 3,6-Dichlorotetrazine. ResearchGate. Available at: [Link]
One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media. Available at: [Link]
New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. NIH. Available at: [Link]
Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journals. Available at: [Link]
Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Available at: [Link]
Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]
Application Note: Base Selection & Acylation Protocols for (4-Methoxyphenoxy)acetyl Chloride
This guide details the strategic use of bases in acylation reactions involving (4-Methoxyphenoxy)acetyl chloride . It addresses the specific reactivity profile of this reagent, particularly the acidity of its -methylene...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic use of bases in acylation reactions involving (4-Methoxyphenoxy)acetyl chloride . It addresses the specific reactivity profile of this reagent, particularly the acidity of its
-methylene protons, and provides validated protocols to maximize yield while suppressing side reactions like ketene formation.
-Acylation (Amide Synthesis), -Acylation (Ester Synthesis)
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Mechanistic Insight[1]
(4-Methoxyphenoxy)acetyl chloride is a specialized acylating agent often used to introduce the (4-methoxyphenoxy)acetyl pharmacophore or linker. Unlike simple alkyl acid chlorides (e.g., acetyl chloride), this reagent possesses a unique electronic structure that dictates careful base selection.
The "Alpha-Heteroatom" Effect
The critical feature of this molecule is the phenoxy oxygen atom attached to the
-carbon.
Inductive Effect (-I): The oxygen atom is electronegative, significantly increasing the acidity of the adjacent methylene (
) protons compared to standard acyl chlorides.
Risk of Ketene Formation: Strong, non-nucleophilic bases (e.g., DIPEA, TEA) can deprotonate this position, leading to the elimination of HCl and the formation of a reactive phenoxy-ketene intermediate. While ketenes can react with nucleophiles to form the desired product, they are unstable and prone to dimerization or polymerization, leading to tarry byproducts and lower yields.
Mechanistic Pathways
The choice of base determines whether the reaction proceeds via Nucleophilic Acyl Substitution (Path A) or an Elimination-Addition (Path B) mechanism.
Goal: Favor Path A by using bases that act as nucleophilic catalysts (e.g., Pyridine) or by controlling pH in biphasic systems, rather than purely strong Brønsted bases that favor Path B.
Figure 1: Mechanistic divergence driven by base selection. Path A (Green) is preferred for high purity.
Base Selection Matrix
Base Class
Examples
Role
Recommended For
Caveats
Nucleophilic Bases
Pyridine , 4-Picoline
Catalyst & Acid Scavenger
Anhydrous Acylation (Standard). Forms reactive acyl-pyridinium salt; minimizes ketene risk due to lower basicity ().
Pyridine is difficult to remove completely; requires acidic wash (HCl/CuSO).
Inorganic Bases
KCO , NaHCO, NaOH
Acid Scavenger
Schotten-Baumann (Biphasic). Excellent for unreactive amines or when organic base impurities are unacceptable.
Requires vigorous stirring (biphasic). Hydrolysis of acid chloride is a competing reaction.
Tertiary Amines
TEA , DIPEA (Hünig's Base)
Proton Shuttle
Sterically Hindered Substrates . Use only if Pyridine fails.
High (~10-11) increases ketene risk. Must be used at low temp (<0°C) with slow addition.[1]
Reaction: Stir vigorously at 0°C for 30 mins, then RT for 1 hour.
Mechanism:[4][2][5][6][7][8][9][10][11][12] The base stays in the water, neutralizing HCl as it forms.[13] The acid chloride stays in the DCM, protected from hydrolysis until it reacts at the interface.
Workup: Separate layers. Extract aqueous layer with DCM.[14] Combine organics, dry, and concentrate.[15]
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Dark/Black Reaction Mixture
Ketene polymerization (decomposition).
Switch from TEA/DIPEA to Pyridine . Lower temperature to -10°C . Add acid chloride slower.[1][3]
Low Yield (Hydrolysis)
Wet solvents or atmospheric moisture.
Use anhydrous DCM.[2] Ensure N atmosphere. If using Schotten-Baumann, increase acid chloride equivalents to 1.5x.
Incomplete Reaction
Nucleophile is sterically hindered or unreactive.
Add DMAP (5-10 mol%) as a catalyst. Heat to reflux (only if using Pyridine/DCM, not suitable for ketene-prone bases).
Pyridine Smell in Product
Inefficient workup.
Use CuSO (aq) wash (forms blue complex with pyridine) or dilute citric acid wash instead of HCl if product is acid-sensitive.
Ketene Formation from Acid Chlorides : Tidwell, T. T. "Ketenes."[15][2][3][16][17] John Wiley & Sons, 2006. (Foundational text on ketene reactivity and elimination mechanisms).
Acylation of Amines (General Protocol) : Common Organic Chemistry. "Amide Formation from Acid Chlorides." Available at: [Link]
Base Catalysis Mechanisms : ChemGuide. "Reaction between Acyl Chlorides and Amines." Available at: [Link]
Technical Support Center: Purification of (4-Methoxyphenoxy)acetyl Chloride
This technical guide is structured as a dynamic troubleshooting center for the purification of (4-Methoxyphenoxy)acetyl chloride (MPAC). It synthesizes principles of organic process research with specific handling requir...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a dynamic troubleshooting center for the purification of (4-Methoxyphenoxy)acetyl chloride (MPAC). It synthesizes principles of organic process research with specific handling requirements for high-boiling, moisture-sensitive acid chlorides.[1]
Before initiating distillation, verify your target parameters.[1] The values below are derived from structural analogs (e.g., phenoxyacetyl chloride, 4-methoxyphenylacetyl chloride) due to the specific nature of this derivative.
Q: My crude is very dark/black. Is distillation still viable?A: Yes, but proceed with caution.[1]
Causality: Dark color usually indicates polymeric by-products or oxidized phenols.[1]
Action: If the material is flowable, proceed.[1] If it is a tar, perform a rapid "flash distillation" (no column, just a bridge) to separate volatiles from the tar before attempting fractional distillation.
Distillation Setup & Workflow
The Setup Diagram
The following workflow illustrates the critical path for purifying MPAC, emphasizing the protection of the vacuum system.
Figure 1: Purification workflow for (4-Methoxyphenoxy)acetyl chloride. Note the critical stripping step to prevent pump damage.
Key Equipment Parameters
Vacuum Source: High-vacuum pump (oil or dry scroll) capable of <1 mmHg.[1] Do not use a water aspirator.
Condenser Fluid:Warm water (30–40°C).
Reasoning: MPAC has a high molecular weight and may crystallize upon contact with cold surfaces (0°C).[1] Warm water prevents clogging in the condenser path.[1]
Joint Grease: Krytox or high-vacuum silicone grease.[1] Acid chlorides can degrade standard grease over long exposures, causing leaks.[1]
Troubleshooting Guide (Q&A)
Issue 1: Vacuum Instability
Q: The pressure fluctuates wildly when I start heating, even after stripping.A: This is likely thermal degassing .
Mechanism: Viscous crudes trap HCl and
bubbles.[1] As viscosity drops with heat, these gases release rapidly ("bumping").[1]
Solution:
Use a magnetic stir bar with a high spin rate (agitation breaks bubbles).[1]
Ramp temperature very slowly (5°C/min) while the vacuum is fully open.
Do not collect distillate until the pressure stabilizes at your target (<1 mmHg).[1]
Issue 2: Solidification in the Condenser
Q: White crystals are forming inside the condenser and blocking the drip tip.A: The distillate is freezing.
Mechanism: The melting point of pure MPAC is likely near or above ambient temperature (similar to 4-chlorophenoxyacetyl chloride, MP ~19°C). Standard chillers (5°C) will freeze it.[1]
Immediate Fix: Stop the coolant flow temporarily to let the hot vapor melt the blockage.
Long-term Fix: Switch the condenser coolant to a recirculator set to 35°C, or use a heat gun (carefully) to warm the glass path.
Issue 3: Product Discoloration
Q: The main fraction is yellow or pink, not colorless.A: This indicates trace decomposition or "entrainment."
Mechanism:
Pink: Often indicates oxidation of free phenols (if the ether bond cleaves).[1]
Yellow: Can result from "splash over" of the pot residue if the distillation rate is too fast.[1]
Validation: Check the NMR. If the spectrum is clean (sharp methoxy singlet ~3.7 ppm, aromatic region clear), the color is likely a trace chromophore (ppm level) and may not affect downstream chemistry.
Correction: If purity is critical, perform a second distillation, ensuring a packed column (Vigreux) is used to prevent splash-over.
Post-Distillation Handling & Storage
Acid chlorides are "living" chemicals; they degrade with moisture.[1]
Flush with Argon: Immediately backfill the distillation flask with inert gas.[1]
Seal: Use Parafilm over glass stoppers or Teflon-lined caps.[1]
Storage: Store at 4°C. Cold storage slows the disproportionation into anhydrides.[1]
References
BenchChem Technical Support. (2025).[1][5] Purification of Phenoxyacetyl Chloride by Vacuum Distillation. Retrieved from 5[1]
Sigma-Aldrich. (n.d.).[1] 4-Chlorophenoxyacetyl chloride Properties. Retrieved from [1]
Thermo Scientific Chemicals. (n.d.).[1] 4-Methoxyphenylacetyl chloride Specifications. Retrieved from 3[1]
Kister, H. Z. (2006).[1] Distillation Troubleshooting. ResearchGate. Retrieved from 6[1]
Technical Support Center: (4-Methoxyphenoxy)acetyl chloride Stability & Handling
The following technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring in-depth stability analysis and remediation strategies for (4-Methoxyphenoxy)acetyl chloride. Ticket Reference...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring in-depth stability analysis and remediation strategies for (4-Methoxyphenoxy)acetyl chloride.
Before troubleshooting, verify the physical state of your lot. This compound exhibits "Low-Melting Solid" behavior, often leading to confusion between melting and degradation.
Critical: Melting point is approx. 30–35°C. It may liquefy in warm labs.
Reactivity
High Moisture Sensitivity
Reacts violently with water/nucleophiles.
Color
White to Off-White (Pure)
Yellow/Brown indicates oxidation or phenolic impurities.
Degradation Dynamics (The "Why")
The instability of (4-Methoxyphenoxy)acetyl chloride is driven by two competing pathways: Hydrolysis (moisture-driven) and Thermal Decomposition (storage-driven).
Mechanism of Action
The electron-donating methoxy group (
) stabilizes the aromatic ring but does not significantly protect the distal acid chloride group from nucleophilic attack.
Hydrolysis: Ambient moisture attacks the carbonyl carbon, releasing HCl gas and forming the parent carboxylic acid.
Anhydride Formation: In concentrated samples, the hydrolyzed acid reacts with the remaining chloride, forming the anhydride—a common, silent impurity that complicates stoichiometry.
Pathway Visualization
The following diagram illustrates the degradation cascade and decision points for handling.
Figure 1: Mechanistic pathway of acid chloride degradation. Note that the formation of the carboxylic acid (grey) can trigger a secondary reaction to form the anhydride (green).
Troubleshooting Guide (FAQs)
Direct answers to common observations in the lab.
Q1: My sample has turned from a solid to a liquid. Is it degraded?
Likely No.
Diagnosis: This compound has a melting point near ambient temperature (~30°C). If your lab is warm, or the sample was held in your hand, it will melt.
Test: Place the vial in a fridge (4°C) for 1 hour.
If it resolidifies: It is likely intact.
If it remains liquid:[2] Check for Melting Point Depression . Significant hydrolysis produces the carboxylic acid, which acts as an impurity, permanently lowering the melting point. Proceed to QC (Section 4).
Q2: There is a white precipitate at the bottom of the liquid bottle.
Critical Failure.
Diagnosis: The white solid is likely (4-methoxyphenoxy)acetic acid , the hydrolysis product. Unlike the chloride, the acid is often less soluble in the neat liquid or organic solvents, causing it to crash out.
Action: Do not shake. Decant the supernatant if you must use it (purity will be compromised), or redistill.
Q3: The bottle "popped" and released white smoke when opened.
Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture. The pressure buildup confirms that hydrolysis has occurred inside the closed vessel.
Action: Vent in a fume hood immediately. Nitrogen-flush the headspace before resealing.
Q4: The color has changed to yellow or brown.
Trace Impurity.
Diagnosis: While pure acid chlorides are colorless/white, the electron-rich phenoxy ring is susceptible to slight oxidation, forming quinoid-like chromophores.
Impact: Usually cosmetic. If the NMR/Titration is good (>95%), the color rarely interferes with subsequent acylations unless the downstream application is photophysical.
Quality Control Protocols
Do not rely on LC-MS directly, as the chloride hydrolyzes on the column.
Protocol A: Methanol Derivatization (Standard)
Best for checking purity via GC-MS or HPLC.
Sample: Dissolve 10 mg of the acid chloride in 1 mL of anhydrous Methanol .
Reaction:
. (Incubate 5 mins).
Analysis: Inject into GC-MS.
Target: Look for the Methyl Ester peak.
Impurity: Look for the Methyl Ester of the anhydride (often appears as the same ester peak, so this method distinguishes Chloride/Anhydride vs Acid, but is tricky for Anhydride detection).
Acid Detection: The free acid will also esterify but much slower without a catalyst. A distinct peak for the underivatized acid in HPLC indicates degradation.
Protocol B: The Morpholine Titration (Expert)
Best for absolute quantitative purity.
Reagent: Add excess morpholine to the sample.
Reaction:
.
Titration: The reaction releases 1 equivalent of HCl, which is captured by excess morpholine.
Quantification: Titrate the remaining free base or the chloride ion content (Volhard method) to determine the exact active functionality.
Remediation & Purification
If your lot is degraded (<90%), use these methods.
Distillation (Preferred)
Due to the high boiling point of the phenoxy backbone, vacuum distillation is required.
Setup: Short-path distillation or Kugelrohr.
Conditions: High vacuum (<1 mmHg).
Caution: Discard the first 10% (for HCl/acetyl chloride impurities) and the last 20% (pot residue contains the anhydride/acid).
Recrystallization (Difficult)
Only recommended if the sample is >80% pure solid.
Solvent: Dry Hexane or Hexane/Toluene mix.
Method: Dissolve at slightly elevated temp (40°C), filter rapidly under inert atmosphere (to remove the insoluble acid), and cool to -20°C.
Warning: Do not use ethanol/methanol (reacts) or ethyl acetate (often wet).
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Sigma-Aldrich. Product Specification: 4-Methoxybenzoyl chloride.[2] Link (Used as proxy for physicochemical handling of methoxy-substituted aroyl chlorides).
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Acid Chlorides Handling. Link
Sacher, F. et al.Derivatization of amines and acid chlorides for GC/MS analysis. Journal of Chromatography A, 1997.
Technical Support Center: Troubleshooting Incomplete Conversion of (4-Methoxyphenoxy)acetyl chloride
Welcome to the technical support center for (4-Methoxyphenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (4-Methoxyphenoxy)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in acylation reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with (4-Methoxyphenoxy)acetyl chloride is resulting in a low yield. What are the most probable causes?
A low yield can stem from several factors. The most common issues include the degradation of the acyl chloride by moisture, suboptimal reaction temperature, insufficient catalyst, or deactivation of the aromatic substrate.[1] The purity of all reagents and solvents is also critical to prevent side reactions that consume starting material.[1]
Q2: I am observing the formation of multiple products in my reaction. What could be the reason?
While Friedel-Crafts acylation generally avoids the poly-substitution seen with alkylations, multiple products can still arise.[1][2][3] This could be due to side reactions if your aromatic substrate has highly activating groups, leading to undesired substitutions.[1] Additionally, impurities in the starting materials can lead to the formation of byproducts.[1]
Q3: Can I use aromatic compounds with amine substituents in a Friedel-Crafts acylation with (4-Methoxyphenoxy)acetyl chloride?
No, Friedel-Crafts reactions are generally not compatible with aromatic rings containing NH₂, NHR, or NR₂ substituents. The lone pair of electrons on the nitrogen atom will react with the Lewis acid catalyst (e.g., AlCl₃), leading to a positively charged group on the benzene ring. This deactivates the ring so strongly that the acylation reaction cannot proceed.[2]
Q4: My reaction is turning a dark color and forming a tar-like substance. What is happening?
The formation of dark, tarry byproducts often indicates that the reaction temperature is too high. This can cause polymerization and decomposition of the starting materials.[4]
In-Depth Troubleshooting Guide
Issue 1: Incomplete Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
Potential Cause
Explanation
Recommended Solution
Moisture Contamination
(4-Methoxyphenoxy)acetyl chloride is an acyl chloride and is therefore highly susceptible to hydrolysis.[5][6][7][8] Any moisture in your reaction setup (glassware, solvents, reagents) will convert the acyl chloride to the corresponding carboxylic acid, rendering it unreactive for acylation.[9][10]
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Inactive or Insufficient Lewis Acid Catalyst
Lewis acid catalysts like aluminum chloride (AlCl₃) are essential for activating the acyl chloride. These catalysts are also highly sensitive to moisture and can be deactivated.[1] In many cases, a stoichiometric amount of the Lewis acid is required because the product can form a complex with the catalyst, taking it out of the catalytic cycle.[11]
Use a fresh, anhydrous Lewis acid. Consider increasing the catalyst loading to stoichiometric amounts or even a slight excess.
Suboptimal Reaction Temperature
The temperature can significantly impact the reaction rate. While some acylations proceed at room temperature, others may need heating to overcome the activation energy.[1]
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature and continue to monitor.[4]
Deactivated Aromatic Substrate
Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less likely to react.[1][2][11]
If your substrate is deactivated, you may need to use more forcing reaction conditions (higher temperature, stronger Lewis acid), or consider a different synthetic route.
Issue 2: Formation of (4-Methoxyphenoxy)acetic acid
The presence of (4-Methoxyphenoxy)acetic acid as a major byproduct is a clear indication of hydrolysis.
Caption: Hydrolysis of (4-Methoxyphenoxy)acetyl chloride.
To mitigate this, rigorously follow the recommendations for excluding moisture as detailed in the table above.
Experimental Protocols
Protocol 1: Synthesis of (4-Methoxyphenoxy)acetyl chloride
This protocol outlines the conversion of (4-methoxyphenoxy)acetic acid to the corresponding acyl chloride using thionyl chloride.
Set up a flame-dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
To the flask, add the aromatic substrate (1 equivalent) and the anhydrous solvent.
Cool the mixture in an ice bath.
Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.
In the dropping funnel, prepare a solution of (4-Methoxyphenoxy)acetyl chloride (1 equivalent) in the anhydrous solvent.
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the low temperature.
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-24 hours, monitoring by TLC.
Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and concentrated HCl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete conversion.
Caption: Troubleshooting workflow for incomplete conversion.
References
LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
LibreTexts. Reactions of Acyl Chlorides with Water. [Link]
YouTube. 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]
ResearchGate. Synthesis of MK-8527 Reagents and conditions. [Link]
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
Reddit. Trouble with chloride acids : r/OrganicChemistry. [Link]
Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]
Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]
LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. [Link]
(4-Methoxyphenoxy)acetyl chloride presents a unique synthetic challenge due to its "Jekyll and Hyde" bifunctionality. It contains a highly reactive electrophilic tail (acid chloride) and an electron-rich aromatic head (activated by the methoxy and phenoxy ethers).
The Risk: The molecule is prone to self-reaction . In the presence of strong Lewis acids, it can undergo intramolecular Friedel-Crafts cyclization to form 6-methoxybenzofuran-3(2H)-one, or intermolecular oligomerization.
The Goal: Select a catalyst that activates the chloride for the desired external nucleophile (amine, alcohol, or arene) without triggering self-destruction or ether cleavage.
Catalyst Selection Decision Matrix
Use this flowchart to determine the optimal catalyst system for your specific transformation.
Figure 1: Decision matrix for catalyst selection based on reaction type and substrate sensitivity.
While acid chlorides are inherently reactive, the (4-methoxyphenoxy) tail adds steric bulk and electron density that can retard reaction rates with poor nucleophiles, leading to competition with hydrolysis (moisture from air).
For sterically hindered alcohols or electron-deficient anilines, 4-Dimethylaminopyridine (DMAP) is the obligatory catalyst.
Mechanism: DMAP displaces the chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is roughly
times more reactive than the parent acid chloride.
Step-by-Step Protocol:
Preparation: In a flame-dried flask under
, dissolve the nucleophile (1.0 equiv) and Triethylamine (, 1.2 equiv) in anhydrous DCM.
Catalyst Addition: Add DMAP (0.05 – 0.1 equiv).
Note: If the nucleophile is an alcohol, keep DMAP < 0.1 equiv to prevent side reactions.
Reagent Addition: Dissolve (4-Methoxyphenoxy)acetyl chloride (1.1 equiv) in minimal DCM. Add this solution dropwise at 0°C.
Why Dropwise? Controls exotherm and prevents local concentration spikes that could favor impurity formation.
Monitoring: Warm to RT. Monitor by TLC.
Quench: Wash with sat.
(removes acid), then 1M HCl (removes DMAP/Et3N), then Brine.
Troubleshooting FAQ
Symptom
Probable Cause
Corrective Action
Low Yield / Starting Material Remaining
Nucleophile is too weak or sterically hindered.
Increase DMAP to 20 mol%. Switch solvent to Pyridine (acts as both solvent and catalyst).[1]
White Precipitate forms immediately
Formation of Triethylamine Hydrochloride (Normal).
This is expected. Ensure stirring is vigorous. If the slurry is too thick, add more DCM.
Product contains "extra" spots on TLC
Hydrolysis to (4-methoxyphenoxy)acetic acid.
Ensure solvents are anhydrous. If using Schotten-Baumann (aqueous) conditions, increase the equivalents of acid chloride to 1.5x.
Module B: Friedel-Crafts Acylation
The Challenge: The "Self-Destruct" Mode
This is the most critical section. Standard Friedel-Crafts conditions (e.g.,
in refluxing solvent) are dangerous for this molecule for two reasons:
Ether Cleavage: Strong Lewis acids like Aluminum Trichloride (
) or Boron Tribromide () can coordinate to the methoxy oxygen and cleave the methyl group, yielding the phenol derivative.
Cyclization: The reagent can react with itself to form benzofuranones.
Recommended Protocol: Mild Lewis Acid Catalysis
Replace
with Tin(IV) Chloride () or Zinc Chloride () . For high-value synthesis, use Scandium Triflate () .
Protocol (Intermolecular Acylation):
Setup: Charge flask with the aromatic substrate (excess, 1.2–1.5 equiv) and solvent (DCM or Nitromethane).
Catalyst: Add
(1.0 equiv) at -10°C.
Inverse Addition (CRITICAL): Dissolve (4-Methoxyphenoxy)acetyl chloride in DCM. Add this slowly to the catalyst/substrate mixture.
Reasoning: By keeping the concentration of the acid chloride low relative to the substrate, you statistically favor the reaction with the substrate over the intramolecular cyclization.
Workup: Quench with ice-water. Do not use strong acid washes immediately; the product is an ether and can be sensitive.
1. Increase concentration of the external aromatic substrate.2. Use "Inverse Addition" (drip acid chloride into substrate).3. Switch to a "soft" Lewis acid like .
Black Tar / Polymerization
Reaction on the electron-rich phenoxy ring.
The phenoxy ring is activated.[2][3] If your target substrate is less reactive than the phenoxy tail, the reagent will polymerize. Ensure your target substrate is sufficiently electron-rich (e.g., anisole, xylene).
References
Friedel-Crafts Acylation Mechanisms & Lewis Acid Comp
Source: BenchChem Application Notes.[2] "Friedel-Crafts Acylation with Phenoxyacetyl Derivatives."
Disclaimer: All protocols involve hazardous chemicals. (4-Methoxyphenoxy)acetyl chloride is a lachrymator and corrosive. Always perform reactions in a fume hood with appropriate PPE.
A Senior Application Scientist's Guide to Acid Chloride Synthesis: Thionyl Chloride vs. Oxalyl Chloride
In the landscape of modern organic synthesis, the conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone transformation. Acid chlorides serve as highly reactive intermediates, unlocking pat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern organic synthesis, the conversion of carboxylic acids to their corresponding acid chlorides is a cornerstone transformation. Acid chlorides serve as highly reactive intermediates, unlocking pathways to a diverse array of functional groups including esters, amides, and ketones. The choice of chlorinating agent for this critical step is paramount, directly influencing reaction efficiency, product purity, and scalability.
This guide provides an in-depth, experience-driven comparison of the two most prevalent reagents for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While both effectively achieve the desired transformation, their distinct mechanisms, reaction conditions, and byproduct profiles make them suitable for different applications. Understanding these nuances is key to methodological success, from small-scale discovery labs to large-scale process development.
The Workhorse Reagent: Thionyl Chloride (SOCl₂)
Thionyl chloride has long been a staple in organic chemistry for its efficacy and low cost.[1] It is a powerful chlorinating agent that often serves as both reagent and solvent.
Mechanism of Action
The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution pathway.
Activation: The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.
Intermediate Formation: This initial attack forms a reactive acyl chlorosulfite intermediate.[2]
Nucleophilic Attack: A chloride ion, liberated in the first step, attacks the carbonyl carbon of the intermediate.
Product Formation: The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts to yield the final acid chloride.[3][4]
This decomposition is thermodynamically favorable, driving the reaction to completion.[5][6]
Caption: Mechanism of acid chloride formation using thionyl chloride.
Advantages & Disadvantages
Advantages:
Cost-Effective: Thionyl chloride is significantly cheaper than oxalyl chloride, making it the preferred choice for large-scale industrial processes.[1]
Gaseous Byproducts: The byproducts, SO₂ and HCl, are volatile gases, which simplifies product isolation as they can be easily removed under reduced pressure or with a gas scrubber.[7][8]
Disadvantages:
Harsh Conditions: Reactions often require heating at reflux, which may not be suitable for substrates with sensitive functional groups.[9]
Side Reactions: The generation of HCl can lead to acid-catalyzed side reactions, such as the cleavage of protecting groups.[10]
Safety Concerns: Thionyl chloride is highly corrosive, moisture-sensitive, and toxic.[11][12] Its use is also monitored under the Chemical Weapons Convention.[13]
Catalyst Poisoning: Commercial grades of thionyl chloride can contain non-volatile sulfur impurities that may poison catalysts in subsequent reaction steps, such as catalytic hydrogenations.[14]
The Milder Alternative: Oxalyl Chloride ((COCl)₂)
In laboratory settings, particularly for the synthesis of complex or delicate molecules, oxalyl chloride has become the reagent of choice.[15] It offers a milder and more selective route to acid chlorides.
Mechanism of Action with Catalytic DMF
The reaction with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[9] The mechanism is more complex and involves the in situ formation of a Vilsmeier reagent.[16]
Vilsmeier Reagent Formation: Oxalyl chloride reacts with DMF to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent ((Me₂N=CHCl)⁺).[16][17] This is the true active chlorinating agent. Byproducts of this step are gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[18]
Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a new intermediate.
Nucleophilic Attack & Regeneration: A chloride ion attacks the carbonyl carbon. The subsequent collapse of this tetrahedral intermediate yields the acid chloride, regenerates the DMF catalyst, and releases CO and CO₂.[19][20]
Comparative Guide: Williamson Ether Synthesis vs. Direct Alkylation Routes
This guide provides a technical comparison of Williamson Ether Synthesis versus Direct Alkylation (specifically Dehydrative Etherification and Acid-Catalyzed Alkylation) for the formation of ether linkages. Note on Termi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of Williamson Ether Synthesis versus Direct Alkylation (specifically Dehydrative Etherification and Acid-Catalyzed Alkylation) for the formation of ether linkages.
Note on Terminology: While "Direct Acylation" strictly refers to the formation of esters (O-acylation) or ketones (C-acylation/Friedel-Crafts), the context of comparing it to "Williamson Ether Synthesis" suggests a focus on C-O bond formation strategies . This guide primarily compares Ether Synthesis Routes (Williamson vs. Direct Alkylation) but includes a comparative yield analysis of O-Acylation (Esterification) as a benchmark for functionalization efficiency in drug design.
Optimizing Yields in C-O Bond Formation
Executive Summary: The Strategic Divergence
In the synthesis of bioactive scaffolds, the formation of the C-O bond is a critical checkpoint. The choice between the classical Williamson Ether Synthesis (nucleophilic substitution) and Direct Alkylation (often acid-catalyzed dehydrative coupling) is rarely arbitrary; it is dictated by substrate sterics, sensitivity, and yield requirements.
Williamson Ether Synthesis: Remains the "Gold Standard" for primary alkyl halides and unhindered alkoxides. It operates via an
Direct Alkylation (Dehydrative): Emerging as a "Green" alternative for symmetrical ethers or stable carbocation precursors (benzylic/tertiary), operating via
Sterically Hindered / Secondary Substrates: Direct Alkylation (catalytic) often surpasses Williamson by avoiding E2 elimination side-products.
Phenolic Substrates: Williamson is standard, though O-Acylation (forming esters) is kinetically faster and higher yielding (>95%) if the ether linkage is not strictly required for pharmacodynamics.
Mechanistic Drivers of Yield[3]
To maximize yield, one must align the reaction mechanism with the substrate's electronic and steric profile.
A. Williamson Ether Synthesis (Basic Route)
Mechanism: Concerted
substitution.
The Yield Killer:E2 Elimination . Since alkoxides are strong bases, any steric hindrance on the electrophile (alkyl halide) promotes proton abstraction over nucleophilic attack, drastically lowering ether yields.
Ideal Case: Phenoxide (
) + Methyl/Primary Halide ().
B. Direct Alkylation / Dehydrative Etherification (Acidic Route)
Mechanism:
(carbocation intermediate) or Activated (oxonium ion).
The Yield Killer:Rearrangement . Carbocation intermediates can undergo 1,2-hydride or methyl shifts, leading to isomeric mixtures.
Ideal Case: Symmetrical ethers (
) or Alkylation with stable carbocation precursors (e.g., tert-butyl, benzyl).
C. Visualizing the Pathways
The following diagram contrasts the reaction logic and failure modes of both pathways.
Caption: Decision logic for Ether Synthesis. Blue path represents Williamson (Base); Yellow path represents Direct Alkylation (Acid).
Comparative Yield Analysis
The following data summarizes experimental yield ranges for common coupling scenarios.
Substrate Pair (Nu + E)
Williamson Yield
Direct Alkylation Yield
Mechanistic Insight
Phenol + MeI / EtBr
90 - 98%
< 40%
Phenoxide is a soft nucleophile; is highly favored. Acidic alkylation of phenols is sluggish due to low nucleophilicity of neutral phenol.
Alcohol + Halide
75 - 85%
60 - 70%
Williamson is superior but requires dry solvents. Direct alkylation (dehydration) requires high temp and often gives symmetrical byproducts.
Alcohol + Halide
60 - 80%
40 - 50%
Williamson works if the alkoxide is the nucleophile.
Alcohol + Halide
< 30% (Elimination)
55 - 75%
Critical Crossover: Williamson fails due to E2 elimination. Acid-catalyzed alkylation (using Trichloroacetimidates or Ag salts) becomes the preferred route.
Alcohol + Alkyl Halide
~0% (Elimination)
80 - 90%
Direct alkylation is the only viable route for bulky ethers (e.g., MTBE synthesis).
O-Acylation (Reference)
> 95%
N/A
Note: Forming the Ester (via Acyl Chloride) is almost always higher yielding than forming the Ether due to the high electrophilicity of the carbonyl carbon.
Experimental Protocols
Protocol A: Standard Williamson Ether Synthesis
Best for: Primary Alkyl Halides + Phenols/Alcohols
Reagents:
Substrate: 4-Hydroxybenzoate (1.0 equiv)
Base: Potassium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) for aliphatic alcohols.
Electrophile: Benzyl Bromide (1.1 equiv)
Solvent: DMF or Acetonitrile (Anhydrous)
Workflow:
Activation: Dissolve substrate in DMF under ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. Add Base.[1][2] Stir at for 30 min to generate the alkoxide/phenoxide.
Checkpoint: Evolution of
gas (if using NaH) confirms deprotonation.
Coupling: Add Electrophile dropwise to minimize localized concentration spikes.
Reaction: Allow to warm to RT (or heat to
for chlorides). Monitor via TLC.
Quench: Pour into ice water. Extract with EtOAc.
Validation: High yields (>90%) expected. Main impurity is unreacted starting material.
Protocol B: Catalytic Direct Alkylation (Silver Oxide Method)
Best for: Sensitive or Secondary Substrates where Williamson fails
Reagents:
Substrate: 1,2-Diol or hindered alcohol (1.0 equiv)
Catalyst: Silver(I) Oxide (
) (1.5 equiv)
Electrophile: Alkyl Iodide (Excess, 3-5 equiv)
Solvent: DCM or Neat
Workflow:
Mixing: Combine alcohol and
in DCM.
Addition: Add Alkyl Iodide.
Reaction: Stir at RT for 12-48h.
Mechanistic Note:
acts as a halogen scavenger, promoting -like character without harsh acidic conditions that degrade sensitive groups.
Filtration: Filter through Celite to remove silver salts.
Yield: Moderate to High (60-85%). Crucially, this avoids the basic conditions that cause elimination in secondary halides.
Strategic Decision Matrix
When designing a synthesis, use this logic flow to select the route.
Caption: Route selection based on electrophile sterics. Green = Williamson preferred; Yellow = Direct Alkylation preferred.
References
Chemistry Steps. (n.d.). Friedel-Crafts Acylation vs Alkylation. Retrieved from [Link]
Royal Society of Chemistry. (2015). Alkylation of congested syn-diols using silver(I) oxide. RSC Advances. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from [Link]
Organic Process Research & Development. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. Retrieved from [Link]
ChemTalk. (n.d.). Williamson Ether Synthesis and Side Reactions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares synthetic routes for phenoxyacetamides, moving beyond the classical Williamson ether synthesis to advanced catalytic and multicomponent strategies.
Content Type: Technical Comparison & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Scaffold & The Challenge
Phenoxyacetamides (
) are privileged pharmacophores found in Raf kinase inhibitors, anticonvulsants, and potent herbicides (e.g., 2,4-D derivatives).
While the classical Williamson Ether Synthesis (Reaction of phenol with
-chloroacetamide) remains the industrial baseline, it suffers from significant drawbacks:
Genotoxicity: Use of highly toxic
-haloacetamides.
Regioselectivity: Competition between
- and -alkylation on the phenol.
Waste: High salt generation (stoichiometric byproduct).
This guide evaluates three superior alternatives that prioritize atom economy, diversity, and green chemistry metrics.
Decision Matrix: Route Selection
The following decision tree assists in selecting the optimal pathway based on available starting materials and project phase.
Figure 1: Synthetic decision tree based on substrate availability and target complexity.
Method A: Direct Catalytic Amidation (The Green Route)
Principle: Direct condensation of phenoxyacetic acid with an amine, bypassing the need for toxic acid chlorides or expensive peptide coupling agents (HATU/EDC).
Mechanism & Innovation
Unlike stoichiometric coupling agents that generate urea waste, this route utilizes Boric Acid (
) or Nickel(II) Chloride () to activate the carboxylic acid reversibly.
Boric Acid: Forms a mixed anhydride intermediate (acyloxyboronate) which is more electrophilic than the free acid.
NiCl2: Acts as a Lewis acid, coordinating to the carbonyl oxygen to facilitate nucleophilic attack by the amine.
Experimental Protocol (NiCl2 Catalyzed)
Validated for: Electron-rich and electron-deficient benzylamines.
Method B: Catalytic Transamidation (The Process Route)
Principle: Reacting a stable phenoxyacetate ester (e.g., methyl or ethyl phenoxyacetate) with an amine. This avoids the handling of solid acids and is ideal for flow chemistry.
Mechanism
Nucleophilic acyl substitution catalyzed by organocatalysts (e.g., L-Proline) or mild Lewis acids. The catalyst activates the ester carbonyl, making the methoxy/ethoxy group a better leaving group.
Dissolve amine (1 mmol) and aldehyde (1 mmol) in MeOH (2 mL) and stir for 30 min (Imine formation).
Add Phenoxyacetic acid (1 mmol) and Isocyanide (1 mmol).
Stir at RT for 24 hours.
Workup: The product often precipitates. Filter and wash with cold MeOH. If not, evaporate and purify via flash chromatography (Hexane/EtOAc).
Comparative Analysis Summary
Feature
Williamson (Baseline)
Direct Amidation (NiCl2)
Transamidation (L-Proline)
Ugi 4-CR
Atom Economy
Poor (Salt waste)
Excellent ( byproduct)
Good (Alcohol byproduct)
Excellent (100% AE)
Reagent Cost
Low
Low
Low
Medium (Isocyanides)
Toxicity
High (-haloamides)
Low
Low
Medium (Isocyanides)
Complexity
Low (Linear)
Low (Linear)
Low (Linear)
High (Branched)
Scalability
High
Medium
High
Low
Recommendation
For Manufacturing: Use Method B (Transamidation) or Method A (Direct Amidation) . They avoid genotoxic intermediates and offer the easiest purification (filtration/washing).
For Lead Optimization: Use Method C (Ugi 4-CR) . It allows you to freeze the phenoxy moiety while rapidly exploring steric and electronic space at the amide nitrogen and the
-carbon.
References
Direct Amidation (NiCl2)
Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c
Literature Review & Application Guide: (4-Methoxyphenoxy)acetyl Chloride
Executive Summary (4-Methoxyphenoxy)acetyl chloride (CAS: 42082-29-1 ) is a specialized acylating agent used primarily in medicinal chemistry to introduce the (4-methoxyphenoxy)acetyl pharmacophore. Unlike simple acetyla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Methoxyphenoxy)acetyl chloride (CAS: 42082-29-1 ) is a specialized acylating agent used primarily in medicinal chemistry to introduce the (4-methoxyphenoxy)acetyl pharmacophore. Unlike simple acetylating agents, this compound delivers a bulky, lipophilic, and electron-rich moiety that often serves as a critical "cap" or "linker" in peptidomimetics and small-molecule drugs.
Its applications span from antiviral protease inhibitors (SARS-CoV 3CLpro) to multidrug resistance (MDR) modulators in cancer therapy.[1] This guide evaluates its utility against alternative synthesis methods, providing evidence-based protocols for researchers.
Physical State: Solid or semi-solid (low melting point), moisture-sensitive.[1]
Mechanism of Action
The compound functions as an electrophilic acyl donor.[1] The ether oxygen at the
-position and the para-methoxy group on the phenyl ring create a unique electronic environment. The methylene spacer () insulates the carbonyl from direct resonance with the aromatic ring, maintaining high electrophilicity at the carbonyl carbon while providing a flexible tether for the aromatic "head" group to fit into hydrophobic protein pockets (e.g., S3/S4 subsites of proteases).
Key Applications in Drug Discovery[1]
Antiviral Peptidomimetics (SARS-CoV 3CL Protease)
Research into SARS-CoV 3CL protease inhibitors identified the (4-methoxyphenoxy)acetyl group as a superior substituent for the P3/P4 position of peptide inhibitors.[1][5]
Mechanism: The moiety replaces the standard Cbz (carboxybenzyl) protecting group.[1] The 4-methoxy substituent provides specific hydrophobic interactions within the enzyme's binding pocket, significantly enhancing binding affinity (
).
Data: Derivatives containing this moiety achieved a
of 1.56 M , outperforming phenylacetyl ( = 3.20 M) and pyridine-3-propionyl analogs.[1]
Significance: It serves as a potent "capping group" that stabilizes the bioactive conformation of the peptide backbone.[1]
Multidrug Resistance (MDR) Reversal Agents
In oncology, the compound is used to synthesize amides and hydrazides that inhibit P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.
Synthesis: Reaction with amines (e.g., 2-phenylethylamine, 1-benzylpiperazine) yields lipophilic amides.[1]
Performance: These derivatives modulate P-gp activity, resensitizing cancer cells (e.g., Caco-2) to cytotoxic drugs like vinblastine. The lipophilicity of the (4-methoxyphenoxy)acetyl group is crucial for membrane penetration and P-gp binding.[1]
Antimalarial Plasmepsin Inhibitors
Similar to its antiviral application, the chloride is used to synthesize hydroxymethylcarbonyl (HMC) isostere-based dipeptidomimetics .
Target: Plasmepsin (a malarial aspartic protease).[1]
Role: It acts as the N-terminal capping group (P3 position), contributing to the molecule's overall shape and lipophilicity, which are essential for penetrating the parasite's food vacuole.
Comparative Analysis: Synthesis Methods
Researchers often face a choice between using the Acid Chloride (Method A) or the Parent Acid + Coupling Agent (Method B).[1]
Protocol 1: Synthesis of Antiviral Peptidomimetic Intermediate (Amidation)
This protocol describes the attachment of the (4-methoxyphenoxy)acetyl moiety to a secondary amine or peptide N-terminus.
Reagents:
(4-Methoxyphenoxy)acetyl chloride (1.1 equiv)
Amine substrate (1.0 equiv)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (
or Ar).
Base Addition: Add TEA (1.5 mmol) and cool the solution to 0°C using an ice bath.
Acylation: Dropwise add a solution of (4-methoxyphenoxy)acetyl chloride (1.1 mmol) in DCM (2 mL) over 5-10 minutes.
Note: The solution may turn slightly cloudy due to the formation of triethylamine hydrochloride salts.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes. Monitor by TLC (usually 50% EtOAc/Hexane) until the starting amine is consumed.[1]
Workup: Dilute with DCM (20 mL). Wash sequentially with:
1M HCl (2 x 10 mL) – removes unreacted amine/base.[1]
Result: The crude product is typically a white to off-white solid, often sufficiently pure (>95%) for subsequent steps.[1] Recrystallize from EtOAc/Hexane if necessary.
Visualizations
Synthesis Workflow: Decision Tree
Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability.
Pharmacophore Integration Pathway
Caption: Mechanistic pathway for introducing the pharmacophore into bioactive scaffolds.
References
Design, synthesis, and biological evaluation of novel dipeptide-type SARS-CoV 3CL protease inhibitors.
Source: National Institutes of Health (NIH) / PubMed Central.[1]
Significance: Identifies the 4-methoxyphenoxyacetyl moiety as a potent P3/P4 substituent.[1]
URL:[Link]
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance.
Source: ResearchGate.[1]
Significance: Details the synthesis of MDR reversal agents using (4-methoxyphenoxy)acetyl chloride.
URL:[Link]
Antimalarial activity enhancement in hydroxymethylcarbonyl (HMC) isostere-based dipeptidomimetics.
Source: National Institutes of Health (NIH).[1]
Significance: Demonstrates the utility of the chloride in synthesizing plasmepsin inhibitors.[1]
URL:[Link]
Specific eatable taste modifiers (Patent US5631038A).
Source: Google Patents.[1]
Significance: Lists 4-methoxyphenoxyacetic acid derivatives as tastands/sweetness inhibitors.[1]
URL:
A Comprehensive Guide to the Safe Disposal of (4-Methoxyphenoxy)acetyl Chloride for Laboratory Professionals
In the fast-paced world of drug discovery and chemical synthesis, the responsible management of reactive reagents is paramount to ensuring a safe and efficient laboratory environment. (4-Methoxyphenoxy)acetyl chloride, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced world of drug discovery and chemical synthesis, the responsible management of reactive reagents is paramount to ensuring a safe and efficient laboratory environment. (4-Methoxyphenoxy)acetyl chloride, a commonly used acylating agent, is a prime example of a chemical that, while invaluable in synthesis, demands a thorough understanding of its properties for safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of (4-Methoxyphenoxy)acetyl chloride, moving beyond a simple checklist to explain the rationale behind each critical step. Our objective is to empower researchers with the expertise to not only comply with safety protocols but to cultivate a deeply ingrained culture of safety.
The Chemical Rationale: Understanding the Reactivity of (4-Methoxyphenoxy)acetyl Chloride
(4-Methoxyphenoxy)acetyl chloride is a member of the acyl chloride family, a class of organic compounds characterized by their high reactivity, particularly with nucleophiles. The primary hazard associated with this compound stems from its violent reaction with water, including atmospheric moisture.[1][2][3] This hydrolysis reaction is highly exothermic and produces corrosive hydrochloric acid (HCl) gas, which can cause severe respiratory tract irritation and damage to laboratory equipment.[4][5]
The cornerstone of a safe disposal procedure for (4-Methoxyphenoxy)acetyl chloride is a controlled quenching and neutralization process. This involves carefully reacting the acyl chloride with a weak base to manage the exothermic reaction and neutralize the resulting acidic byproducts, transforming the reactive waste into a more stable and less hazardous form.
Pre-Disposal Safety Audit: A Framework for a Secure Workspace
Before commencing any disposal procedure, a comprehensive assessment of the immediate work area and the available safety equipment is crucial. This pre-disposal audit ensures that all necessary precautions are in place to mitigate potential risks.
Safety Checkpoint
Verification and Action
Rationale
Personal Protective Equipment (PPE)
Ensure the availability and proper use of: chemical splash goggles, a face shield, acid-resistant gloves (e.g., nitrile or neoprene), a flame-retardant laboratory coat, and closed-toe footwear.[1][2][6]
Provides a critical barrier against accidental splashes of the corrosive reagent and protects against the irritating effects of HCl gas.
Ventilation Control
All handling and disposal steps must be performed inside a certified chemical fume hood with a verified, adequate face velocity.[5][6]
Prevents the inhalation of harmful vapors and corrosive gases, ensuring a safe breathing zone for the operator.
Emergency Preparedness
Confirm that a fully stocked spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible. Ensure that the safety shower and eyewash station are unobstructed and have been recently tested.
Facilitates a rapid and effective response in the event of an accidental spill or personnel exposure, minimizing potential harm.
Waste Containment
Prepare a clearly labeled, chemically compatible hazardous waste container for the final neutralized solution.
Ensures proper segregation and disposal of the chemical waste in accordance with institutional and regulatory guidelines.
Systematic Disposal Protocol: A Step-by-Step Guide to Neutralization
This protocol is designed for the safe and effective neutralization of laboratory-scale quantities of (4-Methoxyphenoxy)acetyl chloride.
1. Preparation of the Quenching Solution:
In a suitably sized beaker or flask, prepare a dilute (5-10%) aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The volume of this basic solution should be in significant excess (at least 10-fold) of the volume of the acyl chloride to be neutralized.
Place the reaction vessel in an ice bath to pre-chill the solution and provide a means of temperature control during the neutralization process. Gentle stirring with a magnetic stir bar should be initiated.
Causality: Sodium bicarbonate and sodium carbonate are weak bases that effectively neutralize the hydrochloric acid generated during the hydrolysis of (4-Methoxyphenoxy)acetyl chloride. The use of a large excess of the basic solution ensures complete neutralization and acts as a heat sink to absorb the energy released during the exothermic reaction. The ice bath provides an additional layer of control, preventing a runaway reaction.
2. Controlled Addition of (4-Methoxyphenoxy)acetyl Chloride:
Within the confines of a chemical fume hood, slowly and carefully add the (4-Methoxyphenoxy)acetyl chloride dropwise to the cold, stirred basic solution.
Critical Control Point: Continuously monitor the reaction. If the rate of gas evolution (effervescence) becomes too vigorous or if a significant temperature increase is observed, immediately cease the addition and allow the reaction to subside before proceeding.
Causality: The slow, controlled addition is the most critical parameter for ensuring a safe reaction. It allows the heat generated to dissipate and prevents a sudden, violent release of HCl gas.
3. Ensuring Complete Reaction and Neutralization:
Once the addition is complete, allow the mixture to stir in the ice bath for a minimum of 30 minutes to ensure all the acyl chloride has reacted.
Remove the ice bath and continue stirring the solution for an additional hour as it slowly warms to room temperature.
Causality: Allowing the reaction to proceed for an extended period ensures that even small, residual amounts of the reactive acyl chloride are fully hydrolyzed and neutralized.
4. Final pH Verification and Waste Collection:
Using a calibrated pH meter or pH paper, verify that the final pH of the solution is within a neutral range (typically pH 6-9).
If the solution remains acidic, add small portions of the basic solution until the desired pH is achieved.
The fully neutralized and stable aqueous solution can then be transferred to the designated hazardous waste container for collection and disposal by your institution's environmental health and safety department.
Causality: pH verification is a critical final check to confirm the complete neutralization of all acidic byproducts, rendering the waste stream safe for storage and subsequent disposal.
Visualizing the Disposal Workflow: A Logical Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of (4-Methoxyphenoxy)acetyl chloride.
Caption: Procedural workflow for the safe disposal of (4-Methoxyphenoxy)acetyl chloride.
Emergency Response Protocols: Immediate Actions for Accidental Exposure
In the event of an accidental spill or exposure, a swift and informed response is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek prompt medical attention.[2][6]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.[2][6]
Inhalation: Move the affected individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.[5]
Spill: Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[4] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenacyl chloride. Retrieved from [Link]
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
Krishna Solvechem Ltd. (n.d.). Methoxyacetyl Chloride MSDS. Retrieved from [Link]
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]